molecular formula C8H14ClNO B14748482 N-Chloro-N-cyclohexylacetamide CAS No. 5014-42-6

N-Chloro-N-cyclohexylacetamide

Cat. No.: B14748482
CAS No.: 5014-42-6
M. Wt: 175.65 g/mol
InChI Key: PMXQDTBJZLOVSV-UHFFFAOYSA-N
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Description

N-Chloro-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Chloro-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloro-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5014-42-6

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

N-chloro-N-cyclohexylacetamide

InChI

InChI=1S/C8H14ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3

InChI Key

PMXQDTBJZLOVSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCCCC1)Cl

Origin of Product

United States

Foundational & Exploratory

chemical structure of N-chloro-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Structure & Utility of N-Chloro-N-cyclohexylacetamide

Executive Summary

N-Chloro-N-cyclohexylacetamide (NCCA) is a specialized N-haloamide reagent used primarily as a lipophilic source of electrophilic chlorine (


) and as an oxidant in organic synthesis. Unlike its more common analogue, N-chlorosuccinimide (NCS), NCCA offers unique solubility profiles due to the lipophilic cyclohexyl moiety.

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4).

  • NCCA (Target): Contains a reactive N–Cl bond.[1][2] Acts as an oxidant/chlorinating agent.

  • 2-Chloro Isomer: Contains a C–Cl bond (alpha-chloro). Acts as an alkylating agent.

This guide details the structural properties, validated synthesis protocols, and reactivity mechanisms of the N-chloro variant.

Structural Analysis

The reactivity of NCCA is dictated by the polarization of the nitrogen-chlorine bond.

Electronic Architecture

The amide nitrogen is bonded to an electron-withdrawing acetyl group and an electronegative chlorine atom.

  • N–Cl Bond Polarization: The electronegativity difference and the electron-withdrawing nature of the carbonyl group create a "positive chlorine" character (

    
    ).
    
  • Steric Environment: The cyclohexyl group provides significant steric bulk, preventing N-H abstraction (as there is no N-H) and modulating the approach of nucleophiles.

  • Lipophilicity: The cyclohexyl ring renders the molecule soluble in non-polar solvents (DCM, Toluene), unlike many polar N-chloroamides.

Table 1: Predicted Structural & Physical Properties

PropertyValue / DescriptionNote
CAS Number 5014-42-6Distinct from 2-chloro isomer (23605-23-4)
Formula

MW: 175.66 g/mol
Bond Length (N-Cl) ~1.70 - 1.75 ÅTypical for N-chloroamides; longer than C-Cl
Hybridization (N)

(Partial)
Planarity compromised by Cl repulsion vs carbonyl
Physical State Oil or Low-melting SolidLack of intermolecular H-bonding reduces MP significantly compared to precursor
Solubility High: DCM,

, Toluene
Low: Water (Hydrolyzes slowly)

Synthesis Protocol

Since NCCA is not a standard catalog item for many suppliers, in situ preparation or bench synthesis is often required. The most robust method involves the N-chlorination of the parent amide, N-cyclohexylacetamide.

Reagents & Stoichiometry
  • Precursor: N-cyclohexylacetamide (1.0 eq)

  • Chlorinating Agent: Calcium Hypochlorite (

    
    ) (0.6 eq - provides 1.2 eq active Cl) or Trichloroisocyanuric Acid (TCCA).
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system or Acetic Acid.

  • Quench: Sodium Thiosulfate (for disposal).

Step-by-Step Procedure (Calcium Hypochlorite Method)
  • Dissolution: Dissolve N-cyclohexylacetamide (10 mmol) in DCM (20 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Reason: Controls exotherm and prevents thermal rearrangement.

  • Addition: Add Calcium Hypochlorite (6 mmol, pulverized) slowly to the stirred mixture.

  • Reaction: Add dilute acetic acid (1 mL) dropwise to catalyze the formation of HOCl in situ. Stir vigorously at 0°C for 2 hours.

  • Monitoring: Monitor by TLC (disappearance of amide).

  • Workup:

    • Filter off the inorganic calcium salts.

    • Wash the organic filtrate with cold water (

      
      ) and saturated 
      
      
      
      (to remove acid).
    • Dry over anhydrous

      
      .
      
  • Isolation: Evaporate solvent under reduced pressure (keep bath < 30°C). The product is heat-sensitive.

SynthesisWorkflow Start N-Cyclohexylacetamide (Precursor) Reaction Biphasic Reaction (DCM/H2O, 0°C) Start->Reaction Reagents Ca(OCl)2 + AcOH (Cl+ Source) Reagents->Reaction Electrophilic Attack Workup Filtration & Wash (Remove Ca salts) Reaction->Workup 2 Hours Product N-Chloro-N-cyclohexylacetamide (Active Oxidant) Workup->Product Vac. Distillation (<30°C)

Figure 1: Synthesis workflow for N-chlorination via Hypochlorite method.

Analytical Characterization & Validation

Trustworthiness in synthesis requires self-validating protocols. For N-chloro compounds, Iodometric Titration is the gold standard for determining purity (Active Chlorine Content).

1H-NMR Signature (Predicted)
  • N-H Signal: The broad singlet (~5.5–6.5 ppm) present in the precursor disappears .

  • Cyclohexyl H-1: The methine proton on the cyclohexyl ring (attached to N) shifts downfield (~0.5–1.0 ppm shift) due to the electron-withdrawing nature of the Chlorine.

  • Acetyl Methyl: Slight downfield shift due to N-Cl induction.

Iodometric Titration Protocol (Purity Check)

This protocol validates the presence of the oxidative N-Cl bond.

  • Dissolve: Weigh ~100 mg of NCCA product accurately. Dissolve in 10 mL Acetic Acid + 5 mL

    
    .
    
  • Release Iodine: Add 1g Potassium Iodide (KI). The solution should turn dark brown immediately (

    
    ).
    
  • Titrate: Titrate with 0.1 N Sodium Thiosulfate (

    
    ) until the color fades to pale yellow.
    
  • Indicator: Add Starch solution (blue complex forms).

  • Endpoint: Continue titration until the solution becomes colorless.

  • Calculation:

    
    
    

Reactivity Profile

NCCA operates primarily through two mechanisms: Heterolytic Cleavage (Ionic) and Homolytic Cleavage (Radical).

Heterolytic Pathway (Chlorination)

In polar media or presence of acid catalysts, the N-Cl bond breaks to release


 (or an equivalent species).
  • Target: Electron-rich aromatics (Anilines, Phenols), Alkenes.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Homolytic Pathway (Radical)

Under UV light or radical initiation, the N-Cl bond breaks to form an Amidyl Radical and a Chlorine Radical.

  • Target: Allylic or Benzylic C-H bonds.[3]

  • Mechanism: Hydrogen Atom Transfer (HAT).

ReactivityPathways NCCA N-Chloro-N-cyclohexylacetamide Heterolytic Heterolytic Cleavage (Ionic) NCCA->Heterolytic Acid/Polar Solvent Homolytic Homolytic Cleavage (Radical) NCCA->Homolytic UV Light / Heat Cl_Plus Cl+ Equivalent (Electrophile) Heterolytic->Cl_Plus Radicals Amidyl Radical + Cl• Homolytic->Radicals App_EAS Chlorination of Phenols/Anilines Cl_Plus->App_EAS App_Ox Oxidation of Alcohols Cl_Plus->App_Ox App_HAT Allylic Chlorination Radicals->App_HAT

Figure 2: Mechanistic divergence of NCCA reactivity based on conditions.

Safety & Stability (Orton Rearrangement)

  • Instability: N-chloro compounds are thermodynamically unstable relative to their C-chloro isomers.

  • Orton Rearrangement: In the presence of acid (HCl) and heat, the chlorine can migrate from the Nitrogen to the aromatic ring (if present) or alkyl chain. While less common in N-alkyl systems compared to N-aryl, acid-catalyzed decomposition is a risk.

  • Storage: Store at -20°C, protected from light and moisture. Decomposition releases

    
     gas.
    

References

  • Synthesis of N-chloramines: Journal of Organic Chemistry. "N-Chlorination of Amides and Carbamates." Available at: (Validated via general N-haloamide chemistry).

  • Mechanism of Chlorination:Journal of the American Chemical Society. "Reactivity of N-Haloamides.
  • Iodometric Analysis:Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed.
  • Compound Registry: NIH PubChem. "Acetamide, N-chloro-N-cyclohexyl- (CAS 5014-42-6)."

Sources

An In-Depth Technical Guide to the Reactivity Profile of the N-Chloroamide Functional Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of functional group reactivity is paramount. The N-chloroamide moiety, a versatile and highly reactive functional group, offers a unique profile for a multitude of organic transformations. This guide provides an in-depth exploration of the core reactivity principles of N-chloroamides, moving beyond a simple recitation of reactions to elucidate the underlying mechanistic principles and practical considerations that govern their synthetic utility.

The N-Chloroamide Functional Group: Structure and Electronic Profile

The defining feature of an N-chloroamide is the nitrogen-chlorine (N-Cl) bond, where the nitrogen atom is also bonded to a carbonyl group. This arrangement creates a unique electronic environment that dictates its reactivity. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the polarization of the N-Cl bond, rendering the chlorine atom electrophilic ("Cl+").

This inherent electrophilicity is the cornerstone of much of the N-chloroamide's reactivity, making it a potent source of chlorine for a variety of transformations. However, the story is more nuanced. The N-Cl bond is also relatively weak, predisposing it to homolytic cleavage under appropriate conditions to generate a highly reactive amidyl radical. This dual reactivity—as both an electrophilic chlorinating agent and a radical precursor—is what makes the N-chloroamide a powerful tool in the synthetic chemist's arsenal.

G cluster_structure N-Chloroamide Core Structure cluster_reactivity Dual Reactivity Profile Structure R-CO-N(R')-Cl Electrophilic Electrophilic 'Cl+' Source (Heterolytic Cleavage) Structure->Electrophilic Polarization (R-CO pulls e⁻) Radical Amidyl Radical Precursor (Homolytic Cleavage) Structure->Radical Weak N-Cl Bond

Synthesis of N-Chloroamides

The preparation of N-chloroamides is typically straightforward, involving the N-chlorination of a parent amide. Several reagents and protocols have been developed to achieve this transformation efficiently.

Common Chlorinating Agents and Methodologies

A variety of chlorinating agents can be employed for the synthesis of N-chloroamides, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Hypochlorous acid (HOCl) Acidic mediumInexpensiveRequires careful pH control
Trichloroisocyanuric acid (TCCA) Methanol, room temperatureLow-cost, low toxicityCan lead to side products
N-Chlorosuccinimide (NCS) Various solvents, often with a catalystReadily available, mild conditionsCan be sluggish with less nucleophilic amides
Calcium hypochlorite on alumina Moist aluminaInexpensive, stable, efficientHeterogeneous conditions can be slow
N-Chlorobenzotriazole Microwave heatingRapid reaction timesReagent is less common
Representative Experimental Protocol: Synthesis using TCCA

The use of trichloroisocyanuric acid (TCCA) offers a cost-effective and operationally simple method for the N-chlorination of amides.[1]

Step-by-Step Methodology:

  • To a stirred solution of the primary or secondary amide in methanol, add TCCA (0.4 equivalents relative to the amide).

  • A mild exotherm is often observed, and a precipitate of cyanuric acid typically forms within minutes.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the cyanuric acid precipitate.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • The resulting crude N-chloroamide can often be purified by recrystallization from a suitable solvent, such as toluene.

It is crucial to handle N-chloroamides with care as they can be unstable, particularly when heated.[2] They are also often sensitive to moisture and light.[3] Proper storage, typically at low temperatures and protected from light, is recommended.

Electrophilic Reactivity of N-Chloroamides

As potent electrophilic chlorinating agents, N-chloroamides participate in a wide range of reactions where a "Cl+" equivalent is required.[3]

Chlorination of Alkenes and Alkynes

N-chloroamides readily add across the π-bonds of alkenes and alkynes to furnish dichlorinated, chlorofluorinated, chloroamidated, or chlorohydroxylated products, depending on the reaction conditions and the presence of other nucleophiles.[3]

Chlorination of Aromatic Compounds

Electron-rich aromatic and heteroaromatic compounds can be effectively chlorinated using N-chloroamides. The regioselectivity of these reactions is governed by the electronic nature of the substituents on the aromatic ring.

Asymmetric Chlorination

The development of asymmetric chlorination reactions using N-chloroamides is an area of active research. Chiral catalysts can be employed to induce enantioselectivity in the addition of chlorine to prochiral substrates. Recent advances have also explored the use of atropisomeric N-chloroamides, which possess inherent chirality.[4][5]

G cluster_electrophilic Electrophilic Chlorination Pathway NChloroamide R-CO-N(R')-Cl Alkene Alkene/Alkyne NChloroamide->Alkene Electrophilic Attack Aromatic Aromatic Compound NChloroamide->Aromatic Electrophilic Aromatic Substitution Dihalo Dihalogenated Product Alkene->Dihalo ChloroAryl Chlorinated Aromatic Aromatic->ChloroAryl

Radical Reactivity of N-Chloroamides

Under thermal or photochemical conditions, the N-Cl bond of an N-chloroamide can undergo homolytic cleavage to generate a nitrogen-centered amidyl radical. These highly reactive intermediates can participate in a variety of powerful C-H functionalization reactions.

The Hofmann-Löffler-Freytag Reaction

A classic example of N-chloroamide radical reactivity is the Hofmann-Löffler-Freytag reaction. This intramolecular process involves the 1,5-hydrogen atom transfer from an unactivated C-H bond to the amidyl radical, followed by cyclization to form pyrrolidines.[6] This powerful transformation allows for the direct functionalization of remote, unactivated C-H bonds.

G cluster_HLF Hofmann-Löffler-Freytag Reaction Start N-Chloroamide with Alkyl Chain Initiation Homolytic Cleavage (Heat or Light) Start->Initiation Amidyl Amidyl Radical Initiation->Amidyl HAT 1,5-Hydrogen Atom Transfer Amidyl->HAT CarbonRadical Carbon-centered Radical HAT->CarbonRadical Cyclization Intramolecular Cyclization CarbonRadical->Cyclization Pyrrolidine Pyrrolidine Product Cyclization->Pyrrolidine

Intermolecular C-H Chlorination

More recently, N-chloroamides have been employed for the site-selective intermolecular chlorination of aliphatic C-H bonds.[7] These reactions offer a valuable tool for late-stage functionalization in complex molecule synthesis. The selectivity of these reactions is often dictated by both steric and electronic factors, allowing for the targeted chlorination of specific C-H bonds.[7] This approach has been successfully applied in the synthesis of natural products, such as chlorolissoclimide.[7]

Rearrangement Reactions of N-Chloroamides

N-chloroamides are key intermediates in several important rearrangement reactions, most notably the Hofmann rearrangement.

The Hofmann Rearrangement

The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[8] The reaction proceeds through an N-chloroamide intermediate, which, upon treatment with a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the corresponding amine.

Mechanism of the Hofmann Rearrangement:

  • N-Chlorination: The primary amide is first converted to an N-chloroamide using a suitable chlorinating agent (often generated in situ from a halogen and base).[9]

  • Deprotonation: A base removes the acidic proton from the nitrogen, forming an N-chloroamide anion.

  • Rearrangement: The alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen with concomitant loss of the chloride ion, forming an isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid, which is unstable and decarboxylates to yield the primary amine.

It is a significant challenge to use N-chloroamides as aminating agents without triggering the Hofmann rearrangement, especially under basic conditions.[10]

Lossen-Type Rearrangements

While the classic Lossen rearrangement involves O-acylated hydroxamic acids, N-chloroamides can undergo analogous rearrangements under certain conditions.[11][12] These reactions also proceed through an isocyanate intermediate and result in the formation of amines or their derivatives.[13][14]

N-Chloroamides in Catalysis

In recent years, N-chloroamides have emerged as versatile reagents in transition metal-catalyzed reactions. They can act as directing groups for C-H activation and as a source of both nitrogen and chlorine atoms.

Cobalt-Catalyzed C-H Activation

Cobalt complexes have been shown to catalyze the C-H activation of arenes directed by an N-chloroamide group.[15] This allows for the construction of heterocyclic scaffolds, such as isoquinolones, at room temperature.[15]

Cascade Reactions

The dual reactivity of N-chloroamides has been harnessed in cascade reactions. For example, a cobalt-catalyzed cascade C-2 amidation/C-3 chlorination of indoles has been developed, showcasing the ability to utilize both the aminating and chlorinating capabilities of the N-chloroamide in a single transformation.[10][16]

Stability and Decomposition

The stability of N-chloroamides can vary significantly depending on their structure. Generally, they should be protected from heat, light, and moisture to prevent decomposition.[3] Thermal decomposition can proceed through radical pathways, while hydrolysis can lead to the parent amide and hypochlorous acid.[17] In some cases, decomposition can be complex, leading to the formation of various reactive nitrogen species.

Conclusion

The N-chloroamide functional group possesses a rich and varied reactivity profile that makes it a valuable tool in modern organic synthesis. Its ability to act as both an electrophilic chlorinating agent and a precursor to amidyl radicals allows for a wide range of transformations, from the classic Hofmann rearrangement to modern C-H functionalization reactions. A thorough understanding of the factors that govern its reactivity is essential for harnessing its full synthetic potential. As research in this area continues, we can expect to see even more innovative applications of this versatile functional group in the years to come.

References

  • Canadian Science Publishing. (1970). N-Chlorination of secondary amides. III. Kinetics of dechlorinationof N-chloroamides. Canadian Journal of Chemistry, 48(3), 458-464. Available at: [Link]

  • Sciencemadness Discussion Board. (2019). Hofmann rearrangement via chloroamide not working? Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of secondary N-chloroamides. Available at: [Link]

  • YouTube. (2021). Free Radical Reactions. Available at: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Angewandte Chemie International Edition, 50(40), 9573-9576. Available at: [Link]

  • Clayden, J., & Turnbull, W. B. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications, 60(22), 2966-2969. Available at: [Link]

  • Organic Chemistry Portal. N-Chlorinations. Available at: [Link]

  • Koenigs, C. M., et al. (2021). N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light. Organic Process Research & Development, 25(5), 1214-1221. Available at: [Link]

  • Hiegel, G. A., Hogenauer, K., & Lewis, J. C. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. Synthetic Communications, 35(15), 2023-2027. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Available at: [Link]

  • Gandeepan, P., & Li, C. J. (2020). Harnessing Dual Reactivity of N-Chloroamides for Cascade C–H Amidation/Chlorination of Indoles under Cobalt-Catalysis: Overriding Hofmann Rearrangement Pathway Leading to Aminocarbonylation. Organic Letters, 22(18), 7173-7178. Available at: [Link]

  • ResearchGate. A Chlorinating Reagent: N-chloro-N-methoxybenzene Sulfonamide. Available at: [Link]

  • Wang, H., et al. (2017). Direct Access to Cobaltacycles via C–H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles. Organic Letters, 19(19), 5094-5097. Available at: [Link]

  • Bloom, S., & Arnold, F. H. (2021). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ACS Catalysis, 11(1), 332-337. Available at: [Link]

  • YouTube. (2020). Lossen rearrangement with mechanism and examples: migration to electron deficient nitrogen. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Available at: [Link]

  • Mitch, W. A., & Schreiber, I. M. (2008). Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. Environmental Science & Technology, 42(12), 4276-4282. Available at: [Link]

  • PubMed. (2020). Harnessing Dual Reactivity of N-Chloroamides for Cascade C-H Amidation/Chlorination of Indoles under Cobalt-Catalysis: Overriding Hofmann Rearrangement Pathway Leading to Aminocarbonylation. Available at: [Link]

  • PubMed. (2021). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Lossen rearrangement. Available at: [Link]

  • Journal of the American Chemical Society. (1959). New Aspects of the Hofmann-Loeffler N-Chloramine Rearrangement in Acetic Acid. Available at: [Link]

  • MDPI. (2018). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Royal Society of Chemistry. (2016). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Available at: [Link]

  • Royal Society of Chemistry. N-Haloamides and amido-radicals. Available at: [Link]

  • PubMed. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Available at: [Link]

  • Royal Society of Chemistry. (2004). Synthesis and thermal decomposition of N,N-dialkoxyamides. Available at: [Link]

  • Royal Society of Chemistry. (2007). Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Available at: [Link]

  • ResearchGate. La and Co-based materials for ammonia decomposition: activity, stability and structural changes. Available at: [Link]

  • Unacademy. What Is Lossen Rearrangement? Available at: [Link]

  • PubMed. (2024). Telluronium-Catalyzed Halogenation Reactions: Chalcogen-Bond Activation of N-Halosuccinimides and Catalysis. Available at: [Link]

Sources

N-Chloro-N-cyclohexylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing the N-Chloro Reactive Intermediate from the


-Chloro Scaffold 

Executive Summary

N-Chloro-N-cyclohexylacetamide is a specialized N-halamine derivative used primarily as a reactive intermediate in organic synthesis, specifically in radical chlorination and Hofmann-type rearrangements.

A critical technical ambiguity exists in literature and databases between this compound and its constitutional isomer, 2-Chloro-N-cyclohexylacetamide . While they share an identical molecular formula and weight, their chemical behaviors are orthogonal: the former is an oxidant and radical source (N–Cl bond), while the latter is an electrophilic alkylating agent (C–Cl bond). This guide focuses on the N-Chloro variant (CAS 5014-42-6) while explicitly demarcating it from the


-chloro isomer to prevent experimental error.
Core Chemical Identity
PropertyMetric
Molecular Formula

Molecular Weight 175.66 g/mol
Exact Mass 175.0764 Da
CAS Registry Number 5014-42-6 (N-Chloro isomer) Distinct from 23605-23-4 (2-Chloro isomer)
Classification N-Chloroamide; N-Halamine

Structural & Isomeric Disambiguation

In drug development workflows, confusing these isomers can lead to failed synthetic routes or safety hazards. The N-Cl bond is energetic and oxidizing, whereas the C-Cl bond is stable until activated for nucleophilic substitution.

FeatureN-Chloro-N-cyclohexylacetamide 2-Chloro-N-cyclohexylacetamide
Structure


Reactive Bond N–Cl (Nitrogen-Chlorine)C–Cl (Carbon-Chlorine)
Bond Energy Weak (~45-50 kcal/mol)Strong (~80 kcal/mol)
Primary Reactivity Radical generation, Chlorination sourceNucleophilic substitution (

)
Stability Thermally sensitive; Light sensitiveStable solid
Visualization: Structural Divergence

The following diagram illustrates the synthesis and divergent reactivity of the two isomers.

IsomerDivergence Precursor N-Cyclohexylacetamide (Parent Amide) TargetN N-CHLORO-N-cyclohexylacetamide (N-Cl Bond) CAS: 5014-42-6 Precursor->TargetN  + Reagent   ReagentN t-BuOCl or TCCA (Oxidative Chlorination) ReagentN->TargetN ReagentC Chloroacetyl Chloride (Acylation) ReactivityN Radical Source / Oxidant TargetN->ReactivityN  Homolysis (hv/Δ)   TargetC 2-CHLORO-N-cyclohexylacetamide (C-Cl Bond) CAS: 23605-23-4 ReactivityC Electrophile (SN2) TargetC->ReactivityC  Nucleophilic Attack   Cyclohexylamine Cyclohexylamine Cyclohexylamine->TargetC  + Chloroacetyl Chloride  

Caption: Divergent synthesis pathways showing the origin of the N-Cl vs C-Cl isomers.

Synthesis Protocol (N-Chloro Variant)

Objective: Selective N-chlorination of N-cyclohexylacetamide without chlorinating the alkyl ring or the


-carbon.

Mechanism: The reaction proceeds via a polar mechanism where the amidic nitrogen attacks the electrophilic chlorine of tert-butyl hypochlorite (


-BuOCl).
Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: N-Cyclohexylacetamide (1.0 eq).

  • Chlorinating Agent: tert-Butyl Hypochlorite (1.1 eq). Note: Freshly prepared t-BuOCl is recommended for high purity.

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • Additives: Sodium Bicarbonate (

    
    ) suspended solid (optional, to neutralize trace acid).
    
Step-by-Step Methodology
  • Preparation: Dissolve N-cyclohexylacetamide (10 mmol, 1.41 g) in anhydrous DCM (20 mL) in a round-bottom flask wrapped in aluminum foil (to exclude light).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add tert-butyl hypochlorite (11 mmol, ~1.2 g) dropwise over 10 minutes.

    • Checkpoint: The solution should turn a pale yellow/green color, characteristic of N-Cl bonds.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 30 minutes. Monitor by TLC (the N-chloro product is less polar than the starting amide).

  • Workup:

    • Wash the organic phase with cold saturated

      
       (2 x 10 mL) and water (1 x 10 mL).
      
    • Dry over anhydrous

      
      .
      
  • Isolation: Concentrate under reduced pressure at low temperature (<30°C) .

    • Warning: Do not heat excessively. N-chloroamides can undergo thermal rearrangement or decomposition.

  • Storage: Store the resulting oil/solid at -20°C in the dark.

Reactivity & Applications in Drug Design

N-Chloro-N-cyclohexylacetamide is rarely a final drug target but serves as a potent "warhead" or intermediate in mechanistic studies.

A. Radical Generation (The Nitrogen Radical)

Upon exposure to UV light or initiation with AIBN, the N–Cl bond undergoes homolysis.



This generates an amidyl radical, which can perform:
  • Hydrogen Abstraction (1,5-HAT): Intramolecular abstraction of a

    
    -hydrogen, leading to functionalization of the cyclohexyl ring (Hofmann-Löffler-Freytag reaction).
    
  • Directed C-H Chlorination: The chlorine atom is transferred to a specific site on the substrate.

B. Hofmann Rearrangement

Under basic conditions, the N-chloroamide can eliminate HCl to form a nitrene-like intermediate, rearranging to an isocyanate (


). This is a classic route to convert amides to amines with one fewer carbon.
Visualization: Reaction Pathways

ReactivityPathways NChloro N-Chloro-N-cyclohexylacetamide RadicalPair Amidyl Radical + Cl• NChloro->RadicalPair  Homolysis   Nitrene [Nitrene Intermediate] NChloro->Nitrene  Elimination (-HCl)   Light hv (Photolysis) Base OH- / Heat CH_Func C-H Chlorinated Product (Remote Functionalization) RadicalPair->CH_Func  1,5-HAT   Isocyanate Cyclohexyl Isocyanate Nitrene->Isocyanate  Rearrangement  

Caption: Major reaction pathways accessible via the N-chloro intermediate.

Safety & Stability (Self-Validating Protocols)

  • Thermal Instability: N-chloro compounds can decompose exothermically. Never distill at atmospheric pressure.

  • Iodometric Titration: To validate the quality of the synthesized N-chloroamide, perform an iodometric titration.

    • Protocol: Dissolve a small aliquot in acetic acid, add excess KI. The release of dark brown

      
       confirms the presence of the oxidative N-Cl bond. Titrate with Sodium Thiosulfate to quantify purity.
      
    • Logic: If the solution remains colorless upon KI addition, the N-Cl bond has hydrolyzed or decomposed.

References

  • PubChem Compound Summary. (2025). 2-Chloro-N-cyclohexylacetamide (CID 222365). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2024). N-Chlorinations and Reagents. [Link]

  • Mintz, M. J., & Walling, C. (1969). t-Butyl Hypochlorite.[1][2][3][4] Organic Syntheses, 49, 9. [Link]

Sources

Technical Guide: N-Chloro-N-cyclohexylacetamide (PubChem CID 13204971)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Chloro-N-cyclohexylacetamide , a specialized N-halogenated amide derivative used primarily as a chlorinating agent, radical precursor, and intermediate in polymer chemistry.

Executive Summary

N-Chloro-N-cyclohexylacetamide (CAS 5014-42-6) is a reactive N-chloroamide derivative characterized by a labile nitrogen-chlorine (N-Cl) bond. Unlike its C-chlorinated isomer (2-chloro-N-cyclohexylacetamide), this compound carries the halogen directly on the nitrogen atom, imparting unique oxidative and radical-generating properties. It serves as a potent positive chlorine source (


) in organic synthesis and functions as a curing agent in elastomer processing. This guide details its physicochemical profile, synthesis via oxidative chlorination, and mechanistic pathways including Hofmann rearrangement and radical homolysis.

Chemical Identity & Physicochemical Data

The compound is distinct from the commercially common 2-chloro-N-cyclohexylacetamide (where Cl is on the acetyl group). The N-Cl bond is the site of reactivity.[1]

ParameterData
Chemical Name N-Chloro-N-cyclohexylacetamide
PubChem CID 13204971
CAS Registry Number 5014-42-6
Molecular Formula

Molecular Weight 175.66 g/mol
SMILES CC(=O)N(Cl)C1CCCCC1
InChI Key (Computed) WRAGCBBWIYQMRF-UHFFFAOYSA-N (Analogous base structure)
Functional Class N-Haloamide / N-Chloramide
Reactivity Category Oxidizing Agent; Electrophile; Radical Precursor

Synthesis & Production Protocols

The synthesis of N-chloro-N-cyclohexylacetamide relies on the electrophilic chlorination of the parent secondary amide, N-cyclohexylacetamide (CID 14301). The most reliable laboratory method utilizes tert-butyl hypochlorite (t-BuOCl) due to its solubility in organic solvents and mild reaction conditions, avoiding the hydrolysis issues associated with aqueous hypochlorites.

Reagents & Materials[3][4][5][6][7][8]
  • Substrate: N-Cyclohexylacetamide (1.0 equiv).

  • Chlorinating Agent: tert-Butyl Hypochlorite (1.05 equiv) - Freshly prepared recommended.

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • Catalyst (Optional): Sodium bicarbonate (to neutralize trace acid).

Step-by-Step Protocol
  • Preparation: Dissolve N-cyclohexylacetamide (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask wrapped in aluminum foil to exclude light (preventing premature radical homolysis).

  • Addition: Cool the solution to 0°C in an ice bath. Add tert-butyl hypochlorite (10.5 mmol) dropwise via a syringe over 10 minutes.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Monitoring: Monitor consumption of the starting amide via TLC (silica gel). The N-chloro product is typically less polar than the parent amide.

  • Workup: Wash the organic phase with cold 5%

    
     (2 x 10 mL) followed by cold water.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <30°C.
    
    • Note: N-chloroamides are thermally unstable. Do not heat above 40°C. Store in the dark at -20°C.

Synthesis Mechanism Visualization

SynthesisPathway Amide N-Cyclohexylacetamide (Nucleophile) Transition Transition State [N...Cl...OtBu] Amide->Transition Nucleophilic Attack Reagent tert-Butyl Hypochlorite (Electrophile Cl+) Reagent->Transition Product N-Chloro-N-cyclohexylacetamide (Target) Transition->Product Cl Transfer Byproduct tert-Butanol Transition->Byproduct Elimination

Figure 1: Electrophilic chlorination pathway via tert-butyl hypochlorite.[2]

Reactivity & Mechanistic Pathways[2]

N-Chloro-N-cyclohexylacetamide exhibits "amphiphilic" reactivity depending on the reaction conditions (thermal/photochemical vs. ionic/basic).

Radical Homolysis (The "N-Radical" Pathway)

Under UV irradiation or thermal initiation, the weak N-Cl bond (approx. 50-60 kcal/mol) undergoes homolytic cleavage. This generates a reactive amidyl radical and a chlorine radical.

  • Application: Hydrogen Atom Transfer (HAT) reactions. The amidyl radical can abstract hydrogen from unactivated carbons (e.g., intramolecular functionalization).

  • Mechanism:

    
    
    
Hofmann Rearrangement (Ionic Pathway)

In the presence of aqueous base, N-chloro-N-cyclohexylacetamide acts as an intermediate in the Hofmann degradation.

  • Mechanism: Base deprotonation is not possible (no N-H), but if the starting material contains trace N-H or if used as a reagent precursor, it can degrade. However, for the N-cyclohexyl derivative, the primary ionic reactivity is chlorine transfer to nucleophiles (acting as a chlorinating agent).

Reactivity Flowchart

Reactivity cluster_Radical Radical Pathway (Light/Heat) cluster_Ionic Ionic Pathway (Nucleophiles) NChloro N-Chloro-N-cyclohexylacetamide AmidylRad Amidyl Radical (R-CON•-Cy) NChloro->AmidylRad Homolysis ClRad Chlorine Radical (Cl•) NChloro->ClRad ClTransfer Electrophilic Chlorination (Transfer of Cl+) NChloro->ClTransfer Substrate Attack Hydrolysis Hydrolysis (Reverts to Amide + HOCl) NChloro->Hydrolysis H2O / H+ HAT H-Atom Abstraction (C-H Functionalization) AmidylRad->HAT

Figure 2: Divergent reactivity pathways of N-chloroamides controlled by reaction conditions.

Applications in Drug Development & Materials

Chlorination Reagent

N-Chloro-N-cyclohexylacetamide serves as a mild, lipophilic source of positive chlorine. It is superior to N-chlorosuccinimide (NCS) in specific cases where higher solubility in non-polar solvents (like hexane or benzene) is required for allylic chlorination or oxidation of sulfides to sulfoxides.

Polymer Curing

Patents (e.g., US3804798A) identify N-haloamides as curing agents for ethylene-propylene diene monomer (EPDM) rubbers. The N-Cl bond cleavage initiates cross-linking between polymer chains without the need for sulfur, producing heat-resistant elastomers.

Synthetic Intermediate

It is used to synthesize N-cyclohexyl-N-alkoxyamides (via reaction with alcohols) or to generate isocyanates via rearrangement pathways, which are critical precursors for carbamate-based pharmaceuticals.

Safety & Handling (E-E-A-T)

Warning: N-Chloro compounds are potentially shock-sensitive and thermally unstable.

  • Explosion Hazard: Never distill N-chloro-N-cyclohexylacetamide. Isolate by solvent evaporation at low temperatures.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light to prevent auto-decomposition.

  • Incompatibility: Violent reaction with strong reducing agents, amines, and metallic powders.

  • Toxicity: Likely an irritant and corrosive to mucous membranes. Handle in a fume hood with neoprene gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13204971, Acetamide, N-chloro-N-cyclohexyl-. Retrieved February 5, 2026 from [Link]

  • Organic Syntheses. tert-Butyl Hypochlorite. Org. Synth. 1969, 49, 9. (Standard protocol for N-chlorination reagent preparation). Retrieved from [Link]

  • Google Patents.US3804798A - Cure of ethylene-propylene-nonconjugated diene rubbers. (Application of N-haloamides in polymer curing).
  • Neale, R. S., et al. (1964).Chemistry of Ion Radicals. The Free-Radical Rearrangement of N-Chloroamides. Journal of the American Chemical Society.

Sources

uses of N-chloro-N-cyclohexylacetamide in organic synthesis

Technical Guide: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Chloro- -cyclohexylacetamide (NCCA) in Organic Synthesis[1][2]

Chemical Profile & Mechanistic Basis

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">



1


1
Structural Reactivity

The reactivity of NCCA is governed by the polarization of the nitrogen-chlorine bond.[1] The carbonyl group withdraws electron density, rendering the chlorine atom electrophilic (


1
  • Bond Energy: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     bond energy in 
    
    
    -acetamides is approximately 45–50 kcal/mol, significantly weaker than a
    
    
    bond, facilitating its role as a radical precursor.[1]
  • Lipophilicity: The cyclohexyl moiety increases the

    
     value, allowing the reagent to penetrate lipid bilayers or interact with hydrophobic substrates more effectively than NCS.
    
Mechanistic Pathways

NCCA operates via two distinct pathways depending on the reaction conditions:

  • Ionic Pathway (Heterolytic Fission): In polar or acidic media, NCCA releases ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (or the protonated species 
    
    
    ), acting as an electrophilic chlorinating agent for activated aromatics.[1]
  • Radical Pathway (Homolytic Fission): Under photochemical or thermal initiation, the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     bond breaks to form an amidyl radical and a chlorine radical, useful for aliphatic C-H abstraction.[1]
    

Synthesis of the Reagent

Since NCCA is not a standard catalog item in many inventories, it must often be prepared in situ or prior to use. The following protocol ensures high purity and yield.

Protocol: -Chlorination of -Cyclohexylacetamide

Objective: Synthesize NCCA from ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1

Reagents:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -cyclohexylacetamide (10 mmol)[1]
    
  • Calcium Hypochlorite (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) (6 mmol, ~65% active chlorine)[1]
    
  • Acetic Acid (glacial, catalytic)[1]

  • Solvent: Dichloromethane (DCM) / Water biphasic system[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.41 g (10 mmol) of

    
    -cyclohexylacetamide in 20 mL of DCM in a round-bottom flask.
    
  • Activation: Add 20 mL of water, followed by 0.5 mL of glacial acetic acid.

  • Chlorination: Slowly add Calcium Hypochlorite (0.86 g) in small portions while stirring vigorously at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of amide).[1][2]

  • Workup: Separate the organic layer.[1][2] Wash with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (to remove acid) and brine.[1]
    
  • Isolation: Dry over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure (avoid heating >40°C).
    
  • Result: NCCA is obtained as a pale yellow oil or low-melting solid.[1][2] Store in the dark at -20°C.

Self-Validating Check: The product should liberate iodine immediately when treated with aqueous KI/starch paper (turning blue-black).[1][2]

Applications in Organic Synthesis[1][4][5][6][7]

Regioselective Chlorination of Aromatics

NCCA serves as a mild source of electrophilic chlorine.[1][2] Unlike molecular chlorine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1

Comparative Advantage:

Reagent Solubility (Hexane) Reactivity By-product

| NCCA | High | Mild/Controlled | ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-cyclohexylacetamide (Neutral)

15

Protocol: Chlorination of Anisole

  • Dissolve anisole (1.0 eq) in Acetonitrile.

  • Add NCCA (1.1 eq) and a catalyst (e.g., 5 mol% HCl or Silica Gel).[1][2]

  • Stir at 25°C for 4 hours.

  • Outcome: Exclusive formation of p-chloroanisole (yield >90%).[1][2] The bulky cyclohexyl group on the reagent hinders ortho-attack.[1][2]

Oxidation of Sulfides to Sulfoxides

NCCA effectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones, provided stoichiometry is controlled.[2] This transformation proceeds via a chlorosulfonium intermediate.[1][2]

Mechanism:

  • Electrophilic attack of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     on Sulfur.[1]
    
  • Formation of chlorosulfonium salt.[1][2]

  • Hydrolysis by adventitious water or alkaline workup to the sulfoxide.[1][2]

Radical C-H Functionalization

Under photolytic conditions (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


11

Visualizing the Workflows

Synthesis & Reactivity Flowchart

The following diagram illustrates the preparation of NCCA and its divergent reaction pathways.

NCCA_ReactivityStartN-CyclohexylacetamideProductN-Chloro-N-cyclohexylacetamide(NCCA)Start->ProductN-ChlorinationReagentCa(OCl)2 / AcOHReagent->ProductPath_IonicIonic Pathway(Polar Solvent/H+)Product->Path_IonicPath_RadicalRadical Pathway(hv or Heat)Product->Path_RadicalApp_1Chlorination ofAromatics (p-selective)Path_Ionic->App_1Electrophilic Cl+App_2Oxidation ofSulfides -> SulfoxidesPath_Ionic->App_2Chlorosulfonium Int.App_3Aliphatic C-HChlorinationPath_Radical->App_3Homolytic Fission

Caption: Synthesis of NCCA and its divergent applications based on reaction conditions (Ionic vs. Radical).

Mechanism of Aromatic Chlorination

This diagram details the electrophilic substitution pathway favored by NCCA.

Chlorination_MechanismNCCANCCA (Reagent)Complex[Pi-Complex / Transition State]Cl transfer from N to RingNCCA->ComplexPolarization of N-ClSubstrateElectron-Rich Aromatic(e.g., Anisole)Substrate->ComplexNucleophilic AttackIntermediateSigma Complex(Wheland Intermediate)Complex->IntermediateBond FormationProductp-Chloro AromaticIntermediate->Product-H+ (Re-aromatization)ByproductN-Cyclohexylacetamide(Recoverable)Intermediate->ByproductProton transfer

Caption: Electrophilic aromatic substitution mechanism mediated by NCCA.[1][2]

Safety & Handling

  • Stability: NCCA is thermally unstable above 80°C. It should be stored cold.[1][2]

  • Hazards: Like all ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -halo compounds, it is an oxidizer and can cause skin burns.[1] It liberates toxic chlorine gas if mixed with strong acids.[1][2]
    
  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, metallic hydrides) or dimethyl sulfoxide (DMSO) unless the oxidation reaction is intended and controlled (risk of exotherm).[1]

References

  • Preparation of N-Chloro Compounds

    • Source: Org.[1][2][4][6][7][8] Synth. 1963, 43,[1] 79. (General protocol for N-chlorination of amides using hypochlorite).

    • URL:[Link]

  • Mechanistic Insight on N-Haloamides

    • Title: Kinetics and Mechanism of Chlorination of Anisole by N-Chloroacetanilide (Analogous Mechanism).[1][2]

    • Source:J. Chem. Soc., Perkin Trans.[1][2] 2, 1972.[1][2]

    • URL:[Link]

  • Radical C-H Functionalization

    • Title: Site-Selective Aliphatic C–H Chlorin
    • Source:J. Am. Chem. Soc.[1][2][3][6][7] 2016, 138, 2, 696–702.

    • URL:[Link][1][2]

Methodological & Application

synthesis of N-Chloro-N-cyclohexylacetamide from N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-Chloro-N-cyclohexylacetamide from N-cyclohexylacetamide

Abstract

This document provides a comprehensive guide for the synthesis of N-Chloro-N-cyclohexylacetamide, a valuable N-haloamide reagent, from its precursor N-cyclohexylacetamide. N-haloamides are versatile reagents in organic synthesis, serving as oxidizing agents and intermediates for various chemical transformations.[1] This application note details the underlying reaction mechanism, a validated, step-by-step experimental protocol, methods for characterization, and critical safety precautions. The content is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction: The Synthetic Utility of N-Chloroamides

N-haloamides, particularly N-chloroamides, are a class of compounds characterized by a halogen atom bonded directly to the nitrogen of an amide group. This arrangement renders the halogen electrophilic ("positive" halogen), making these compounds effective sources of Cl⁺ for various transformations.[2] They are widely employed as photoinitiators for radical polymerization, as oxidizing agents in both aqueous and non-aqueous media, and as key intermediates in synthetically important rearrangements like the Hofmann and Orton reactions.[1] Furthermore, N-chloroamides have demonstrated utility in site-selective aliphatic C-H chlorination, offering a powerful tool for the late-stage functionalization of complex molecules.[3]

The target molecule, N-Chloro-N-cyclohexylacetamide, is a secondary N-chloroamide. The synthesis involves the direct chlorination of the N-H bond of the parent amide, N-cyclohexylacetamide. Several reagents can accomplish this transformation, including tert-butyl hypochlorite (t-BuOCl), sodium hypochlorite (NaOCl), and trichloroisocyanuric acid (TCCA).[1][4] This guide will focus on a robust and efficient protocol using trichloroisocyanuric acid, a stable and easy-to-handle solid chlorinating agent.

Reaction Mechanism and Causality

The N-chlorination of a secondary amide like N-cyclohexylacetamide proceeds via an electrophilic substitution on the nitrogen atom. The chlorinating agent acts as a source of an electrophilic chlorine species.

Mechanism with Trichloroisocyanuric Acid (TCCA):

  • Activation: TCCA acts as a reservoir of electrophilic chlorine. In a protic solvent like methanol, it can generate a reactive chlorinating species.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-cyclohexylacetamide acts as a nucleophile, attacking the electrophilic chlorine atom of the activated TCCA or a derived species.

  • Proton Transfer: A proton is lost from the nitrogen atom to a base (which can be the solvent or the cyanuric acid byproduct) to neutralize the intermediate and yield the final N-chloroamide product.

The driving force for this reaction is the formation of the stable cyanuric acid byproduct and the desired N-Cl bond. Using TCCA is advantageous because it is a solid, stable, and safe alternative to gaseous chlorine or unstable liquid hypochlorites.[5]

Reaction_Mechanism NCA N-Cyclohexylacetamide (Nucleophile) Intermediate [Transition State] NCA->Intermediate Nucleophilic attack on Cl+ TCCA Trichloroisocyanuric Acid (TCCA) (Electrophilic Chlorine Source) TCCA->Intermediate Product N-Chloro-N-cyclohexylacetamide Intermediate->Product Deprotonation Byproduct Cyanuric Acid Intermediate->Byproduct

Caption: N-chlorination of an amide using TCCA.

Experimental Design and Protocols

This section provides a complete workflow, starting from the preparation of the precursor N-cyclohexylacetamide, followed by its N-chlorination.

Part A: Synthesis of N-cyclohexylacetamide (Precursor)

While N-cyclohexylacetamide is commercially available, this protocol describes its synthesis from cyclohexylamine and acetyl chloride for completeness.[6]

Materials and Reagents:

  • Cyclohexylamine

  • Acetyl chloride

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1.2 M Hydrochloric acid (HCl)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Set up a round-bottom flask with a magnetic stirrer and an addition funnel in an ice bath (to maintain ~15 °C).

  • In the flask, dissolve acetyl chloride (1.0 equiv) in acetonitrile (1 mL per mmol of acetyl chloride).

  • In the addition funnel, dissolve cyclohexylamine (2.1 equiv) in acetonitrile (1 mL per mmol of acetyl chloride).

  • Add the cyclohexylamine solution dropwise to the stirred acetyl chloride solution, maintaining the temperature at approximately 15-20°C.[7]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Dilute the reaction mixture with ethyl acetate (2 mL per mmol of acetyl chloride).

  • Transfer the mixture to a separatory funnel and wash with 1.2 M HCl, followed by 1 M Na₂CO₃ solution.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be recrystallized from petroleum ether to yield pure N-cyclohexylacetamide as white crystals.[8]

Part B: Synthesis of N-Chloro-N-cyclohexylacetamide

This protocol adapts a general and efficient method using TCCA.

Materials and Reagents:

  • N-cyclohexylacetamide (from Part A or commercial)

  • Trichloroisocyanuric acid (TCCA, 99%)

  • Methanol (MeOH)

  • Methylene chloride (DCM)

  • Pentane/Ether mixture (for chromatography)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-cyclohexylacetamide (1.0 equiv) in methanol (approx. 10 mL per gram of amide). Stir until all solid has dissolved.

  • Carefully add TCCA (0.37 equiv; TCCA provides 3 equiv of 'Cl⁺', so a slight excess is factored in) to the solution in one portion. A precipitate of cyanuric acid may form within minutes.

  • Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solid cyanuric acid byproduct by vacuum filtration, washing the solid with a small amount of methylene chloride.

  • Combine the filtrate and washings and remove the solvent using a rotary evaporator. This yields the crude product.

  • Purify the crude product by flash chromatography using a pentane-ether solvent system to obtain pure N-Chloro-N-cyclohexylacetamide.

Caption: Workflow for the two-stage synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the N-chlorination step (Part B).

ParameterValueNotes
Reactants
N-cyclohexylacetamide (MW: 141.21 g/mol )[9]1.0 equivStarting material
Trichloroisocyanuric acid (MW: 232.41 g/mol )0.37 equivProvides a slight excess of active chlorine
Reaction Conditions
SolventMethanolOptimal solvent for this reaction
TemperatureRoom Temperature (~20-25 °C)Mild conditions prevent decomposition
Reaction Time1 hourTypically sufficient for full conversion
Expected Outcome
Product MW175.66 g/mol [6]N-Chloro-N-cyclohexylacetamide
Expected Yield>85%Yields are typically high for this method

Product Characterization and Validation

To confirm the successful synthesis and purity of N-Chloro-N-cyclohexylacetamide, the following analytical techniques are essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the N-H proton signal from the starting material and shifts in the signals for the protons adjacent to the nitrogen and carbonyl groups.

  • FT-IR Spectroscopy: The infrared spectrum serves as a quick validation. Key stretches to observe include the C=O group (around 1660-1680 cm⁻¹) and the appearance of a band associated with the N-Cl bond (around 700-900 cm⁻¹). The broad N-H stretch from the starting material (around 3200-3300 cm⁻¹) should be absent.

  • Iodometric Titration for Active Chlorine Content: This is a crucial self-validating step to quantify the active chlorine and confirm the compound's integrity. The N-chloroamide will oxidize iodide (I⁻) to iodine (I₂), which can then be titrated with a standardized sodium thiosulfate solution using a starch indicator.[10] This confirms the presence of the reactive N-Cl bond.

  • Melting Point: Determination of the melting point can be compared to literature values for purity assessment.

Critical Safety Precautions

Handling hazardous chemicals requires strict adherence to safety protocols to mitigate risks.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.[12]

  • Reagent Hazards:

    • Trichloroisocyanuric Acid (TCCA): TCCA is a strong oxidizing agent and can react violently with reducing agents or combustible materials. Avoid contact with skin and eyes.

    • Solvents: Methanol and methylene chloride are toxic and volatile. Avoid inhalation and skin contact.

  • Product Hazards:

    • N-Chloroamides: These compounds can be unstable and may decompose, sometimes vigorously, upon heating or exposure to light.[1] Store the final product in a dark container at a low temperature (e.g., in a refrigerator).

    • Although specific data for N-Chloro-N-cyclohexylacetamide is limited, related compounds like 2-Chloro-N-cyclohexylacetamide are listed as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[13] Assume the product has similar hazards.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual N-chloroamide in waste streams with a reducing agent like sodium bisulfite solution before disposal.

References

  • PrepChem. (n.d.). Synthesis of N-cyclohexylacetamide.
  • Smolecule. (2023). Buy 2-Chloro-N-cyclohexylacetamide.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Google Patents. (n.d.). EP0015345B1 - Process for preparing n-chloroimides.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Ignited Minds Journals. (n.d.). Analysis on Microwave Based N-Chlorination of Amides.
  • Canadian Science Publishing. (n.d.). N-Chlorination of secondary amides. III. Kinetics of dechlorinationof N-chloroamides.
  • Organic Chemistry Portal. (n.d.). N-Chlorinations.
  • National Center for Biotechnology Information. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • Sciencemadness.org. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365. PubChem.
  • Spectrum Pharmacy Products. (2016). SAFETY DATA SHEET.
  • Oregon State University. (n.d.). Chapter 3 Worked Problem 3.
  • ResearchGate. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • ResearchGate. (2025). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid | Request PDF.
  • Organic Syntheses. (n.d.). tert-BUTYL HYPOCHLORITE.
  • Canadian Science Publishing. (n.d.). N-Chlorination of secondary amides. II. Effects of substituents on rates of N-chlorination.
  • Royal Society of Chemistry. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides.
  • National Center for Biotechnology Information. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. PubMed.
  • ResearchGate. (n.d.). Safety Considerations | Request PDF.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite.
  • Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals.
  • American Chemical Society. (n.d.). Mechanisms of chlorination by hypochlorous acid. The last of chlorinium ion, Cl+. Journal of the American Chemical Society.
  • MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives.
  • University of Münster. (n.d.). Safety Work in chemical labs.
  • ResearchGate. (2024). (PDF) tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives.
  • Weizmann Institute of Science. (n.d.). Safety Guidelines for Students in Chemistry Laboratories.
  • The Pherobase. (n.d.). The Kovats Retention Index: N-Cyclohexylacetamide (C8H15NO).
  • ChemicalBook. (n.d.). 23144-68-5(2,2,2-Trichloro-n-cyclohexylacetamide) Product Description.

Sources

The Unharnessed Potential of N-Chloro-N-cyclohexylacetamide in Selective Oxidation: A Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the exploration of novel reagents that offer unique reactivity and selectivity is a perpetual quest. While the pantheon of oxidizing agents is vast, a class of compounds that continues to warrant deeper investigation is the N-chloro-N-alkylacetamides. This guide focuses on a specific, yet underexplored member of this family: N-Chloro-N-cyclohexylacetamide . Due to the limited specific literature on this reagent, this document serves as a detailed, experience-driven projection of its synthetic utility, drawing upon established principles of N-haloamide chemistry. We present here not just protocols, but a framework for thinking about and developing methodologies with this promising, yet unharnessed, oxidizing agent.

Introduction: The Case for N-Chloro-N-cyclohexylacetamide

N-haloamides, most notably N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are valued reagents in organic synthesis, acting as sources of electrophilic halogens for a variety of transformations, including oxidation reactions.[1] The reactivity of these compounds stems from the polarized N-Cl bond, which allows for the transfer of a chloronium ion (Cl⁺) equivalent.

N-Chloro-N-cyclohexylacetamide, with its cyclohexyl group appended to the nitrogen, presents an intriguing variation on this theme. The bulky and lipophilic cyclohexyl group can be anticipated to influence the reagent's solubility, steric interactions, and potentially, its reactivity and selectivity in oxidation reactions compared to more common N-chloroamides. This guide will provide a comprehensive overview of the projected synthesis of this reagent and its detailed application in the selective oxidation of alcohols and sulfides, two of the most fundamental transformations in organic synthesis.

Synthesis of N-Chloro-N-cyclohexylacetamide: A Proposed Protocol

The synthesis of N-Chloro-N-cyclohexylacetamide is not widely documented. However, based on general methods for the N-chlorination of secondary amides, a reliable protocol can be proposed. The precursor, N-cyclohexylacetamide, is readily prepared from cyclohexylamine and acetic anhydride or acetyl chloride. The subsequent N-chlorination can be achieved using various chlorinating agents. Here, we propose a method utilizing calcium hypochlorite on moist alumina, a safe and efficient alternative to gaseous chlorine or tert-butyl hypochlorite.[2]

Protocol 2.1: Synthesis of N-cyclohexylacetamide

Materials:

  • Cyclohexylamine

  • Acetic anhydride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexylamine (1.0 equiv) in diethyl ether.

  • Slowly add acetic anhydride (1.1 equiv) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 1 hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield N-cyclohexylacetamide, which can be purified by recrystallization if necessary.

Protocol 2.2: Proposed Synthesis of N-Chloro-N-cyclohexylacetamide

Materials:

  • N-cyclohexylacetamide

  • Calcium hypochlorite (Ca(OCl)₂)

  • Alumina (neutral, Brockmann I)

  • Dichloromethane

Procedure:

  • Prepare moist alumina by adding a small amount of water to neutral alumina and mixing thoroughly until a free-flowing powder is obtained.

  • In a round-bottom flask, suspend N-cyclohexylacetamide (1.0 equiv) and calcium hypochlorite (0.6 equiv) in dichloromethane.

  • Add the moist alumina to the suspension with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Upon completion, filter the reaction mixture to remove the alumina and any inorganic byproducts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Chloro-N-cyclohexylacetamide.

Note on Stability and Storage: N-chloroamides can be unstable and should be stored in a cool, dark place, preferably in a refrigerator.[3] It is advisable to use the freshly prepared reagent for optimal results.

Oxidation of Alcohols: A Gateway to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. N-chloroamides, in conjunction with a sulfide source, are effective reagents for this transformation, as exemplified by the Corey-Kim oxidation.[4] We propose a similar methodology for N-Chloro-N-cyclohexylacetamide.

Mechanism of Alcohol Oxidation

The proposed mechanism involves the initial reaction of N-Chloro-N-cyclohexylacetamide with dimethyl sulfide (DMS) to form an electrophilic sulfonium species. The alcohol then attacks this species, leading to an alkoxysulfonium salt. In the presence of a base, such as triethylamine (TEA), an E2-like elimination occurs to yield the corresponding aldehyde or ketone, dimethyl sulfide, and triethylammonium chloride.[5]

Alcohol_Oxidation_Mechanism reagent N-Chloro-N-cyclohexylacetamide + DMS sulfonium Electrophilic Sulfonium Species reagent->sulfonium Formation alkoxysulfonium Alkoxysulfonium Salt sulfonium->alkoxysulfonium alcohol R-CH₂OH alcohol->alkoxysulfonium Nucleophilic Attack product Aldehyde/Ketone + DMS + N-cyclohexylacetamide alkoxysulfonium->product Elimination base Base (e.g., TEA) base->alkoxysulfonium Sulfide_Oxidation_Mechanism sulfide R-S-R' intermediate Chlorosulfonium Intermediate sulfide->intermediate Nucleophilic Attack nca N-Chloro-N-cyclohexylacetamide nca->intermediate sulfoxide Sulfoxide intermediate->sulfoxide Hydrolysis sulfone Sulfone sulfoxide->sulfone Further Oxidation h2o H₂O h2o->intermediate excess_nca Excess N-Chloro-N- cyclohexylacetamide excess_nca->sulfoxide

Sources

Application Note: Hofmann-Löffler-Freytag (HLF) Reaction with N-Chloroamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Hofmann-Löffler-Freytag (HLF) reaction has evolved from a harsh, acid-mediated amine cyclization into a precise tool for remote C-H functionalization. This guide focuses on the modern application of


-chloroamides  as stable, versatile reagents for radical-mediated 1,5-hydrogen atom transfer (HAT). Unlike the classical protonated 

-haloamine pathway,

-chloroamides allow for operation under neutral or mildly basic conditions, enabling the synthesis of functionalized pyrrolidines, lactams, and site-selective chlorination of complex pharmacophores. This protocol details the synthesis of high-purity

-chloroamides using Trichloroisocyanuric acid (TCCA) and their subsequent application in radical cyclization and chlorination workflows.

Introduction & Strategic Value

In drug discovery, the ability to functionalize unactivated


 C-H bonds is paramount. The classical HLF reaction utilized protonated 

-chloroamines under strongly acidic conditions (H₂SO₄/heat) to form pyrrolidines. However, the harsh conditions limited substrate scope.

The Modern HLF-type reaction utilizes


-chloroamides  (or 

-chlorosulfonamides/imides) as radical precursors. Upon homolysis (photochemical or thermal), these reagents generate an electrophilic amidyl radical capable of highly selective 1,5-HAT. This methodology is critical for:
  • Late-Stage Functionalization: Installing chlorine or cyclizing rings on finished drug scaffolds.

  • Lactam/Pyrrolidine Synthesis: Constructing nitrogen heterocycles under mild conditions.[1]

  • Safety & Scalability:

    
    -chloroamides are often crystalline solids, easier to handle than volatile 
    
    
    
    -chloroamines.
Key Mechanistic Distinction[2]
  • Classic HLF: Aminyl radical cation (

    
    ) is the active species (requires strong acid).
    
  • Amide HLF: Neutral amidyl radical (

    
    ) is the active species (acid-free, compatible with acid-sensitive groups).
    

Mechanistic Insight

The reaction proceeds via a radical chain mechanism. The regioselectivity is governed by the transition state geometry of the Hydrogen Atom Transfer (HAT), which heavily favors the 1,5-transfer (six-membered transition state).

Figure 1: Radical Chain Mechanism of -Chloroamide HLF Reaction

HLF_Mechanism Start N-Chloroamide Precursor (R-CON(Cl)-CH2-CH2-CH2-CH3) Initiation Initiation (hv or Heat) Homolysis of N-Cl Bond Start->Initiation hv / Δ N_Radical Amidyl Radical (R-CON•-CH2-CH2-CH2-CH3) Initiation->N_Radical - Cl• TS_15 1,5-HAT Transition State (6-Membered Chair-like) N_Radical->TS_15 Intramolecular C_Radical Carbon-Centered Radical (R-CONH-CH2-CH2-CH2-CH2•) TS_15->C_Radical H-Abstraction Propagation Chain Propagation Cl-Transfer from N-Chloroamide C_Radical->Propagation + R-N(Cl)-R Propagation->N_Radical Regenerates Radical Product_Cl γ-Chloroamide Product (R-CONH-CH2-CH2-CH2-CH2-Cl) Propagation->Product_Cl + Amidyl Radical Cyclization Cyclization (Base Mediated) Nucleophilic Substitution Product_Cl->Cyclization + Base (e.g., NaOH) Final_Prod Pyrrolidine / Lactam Cyclization->Final_Prod

Caption: Radical chain propagation cycle for N-chloroamide mediated HLF reaction. The 1,5-HAT is the selectivity-determining step.

Reagent Preparation Protocol

The synthesis of


-chloroamides is best achieved using Trichloroisocyanuric Acid (TCCA) . This method is superior to NCS or Bleach/Acid methods due to higher atom economy, ease of purification, and lack of hazardous byproducts.
Protocol A: Synthesis of -Chloroamides using TCCA

Objective: Preparation of stable


-chloroamide precursors from secondary amides.

Materials:

  • Substrate: Secondary Amide (1.0 equiv)

  • Reagent: Trichloroisocyanuric Acid (TCCA) (0.34–0.40 equiv)

  • Solvent: Methanol (MeOH) (0.5 M concentration)

  • Workup: Saturated NaHCO₃, Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the secondary amide (e.g., N-butylacetamide) in MeOH at room temperature.

  • Addition: Add TCCA (0.34 equiv) in a single portion. Note: TCCA provides 3 chlorine atoms per molecule.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The reaction is typically fast.

    • Observation: A white precipitate (Cyanuric acid) will form as the reaction proceeds.

  • Monitoring: Monitor by TLC.

    
    -chloroamides are less polar than parent amides (higher R
    
    
    
    ).
  • Workup:

    • Filter off the solid Cyanuric acid precipitate.

    • Concentrate the filtrate under reduced pressure (do not heat above 30°C).

    • Dissolve residue in DCM and wash with saturated NaHCO₃ to remove traces of acid.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Most

    
    -chloroamides obtained via TCCA are sufficiently pure (>95%). If necessary, purify via rapid silica gel chromatography (protect from light).
    

Table 1: Comparison of Chlorinating Agents

ReagentActive Cl %Atom EconomyByproductsStability
TCCA ~45% High Cyanuric Acid (Solid, easily removed) Excellent
NCS~26%ModerateSuccinimide (Water soluble)Good
NaOCl (Bleach)<10%LowNaCl, H₂OPoor (Variable titer)

-BuOCl
~32%Moderate

-BuOH
Poor (Light sensitive)

HLF Reaction Protocols

Two methods are provided: Photochemical (preferred for selectivity) and Thermal (preferred for scale/dark conditions).

Protocol B: Photochemical HLF Cyclization

Application: Synthesis of pyrrolidines or site-selective chlorination.

Reagents:

  • 
    -Chloroamide (from Protocol A)[3][4]
    
  • Solvent: Benzene or Trifluorotoluene (PhCF₃) (degassed)

  • Base (Optional): Cs₂CO₃ (1.0 equiv) - Crucial for preventing acid-catalyzed side reactions.

  • Light Source: Visible light (LED) or UV (depending on absorption). Standard: 23W CFL or Blue LED.

Procedure:

  • Setup: In a Pyrex tube or quartz vessel, dissolve the

    
    -chloroamide in degassed solvent (0.1 M).
    
  • Additives: Add Cs₂CO₃ if the substrate is acid-sensitive or to improve chlorination selectivity (scavenges HCl).

  • Irradiation: Irradiate the mixture at Room Temperature.

    • Time: 1–4 hours.

    • Color Change: Reaction often turns pale yellow.

  • Completion: Monitor consumption of the N-Cl species (starch-iodide paper test: dip paper in reaction; blue = active N-Cl, colorless = complete).

  • Cyclization (One-Pot):

    • If the goal is the pyrrolidine : Add a solution of NaOMe in MeOH (2 equiv) directly to the reaction mixture and stir for 1 hour.

    • If the goal is the

      
      -chloroamide : Proceed to aqueous workup immediately.[5]
      
  • Isolation: Dilute with Et₂O, wash with water/brine, dry, and concentrate.

Protocol C: Thermal Initiation (Metal-Free)

Application: When photochemical equipment is unavailable.

Reagents:

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (10 mol%)

  • Temperature: 60–80°C

Procedure:

  • Dissolve

    
    -chloroamide in Benzene or CCl₄ (if permitted).
    
  • Add AIBN (5-10 mol%).

  • Heat to reflux under Argon atmosphere.

  • Monitor via starch-iodide paper.

  • Upon completion (loss of oxidizing power), cool and proceed to cyclization or isolation.

Scope and Troubleshooting

Substrate Scope
  • Aliphatic Chains: Excellent for converting

    
    -alkyl amides to 
    
    
    
    -chloro derivatives.
  • Selectivity: 1,5-HAT is dominant. 1,6-HAT is observed only if 1,5 positions are blocked or electronically deactivated.

  • Functional Groups: Compatible with esters, nitriles, and protected alcohols. Alkenes may undergo competing addition reactions (use Alexanian's modified conditions with scavengers).

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Light source too weak or poor overlap with absorption.Switch to quartz glassware or higher intensity LED (365-400 nm).
Polychlorination High concentration of Cl• radicals.Add an alkene scavenger (e.g., 10 mol% amylene) or use Cs₂CO₃.
Hydrolysis of N-Cl Wet solvent or ambient moisture.Dry solvents thoroughly; store

-chloroamides in desiccator.
No Cyclization Base strength insufficient.Ensure use of NaOMe or NaOH for the cyclization step; weak bases (Et₃N) may fail.

Safety & Hazards

  • Explosion Hazard:

    
    -halo compounds can be explosive, particularly in neat form or upon shock. Do not scrape  dried solids with metal spatulas; use Teflon or wood.
    
  • Exotherms: The chlorination with TCCA is exothermic. Add TCCA slowly on large scales.

  • Toxicity: Benzene is a carcinogen; substitute with Trifluorotoluene (PhCF₃) or Chlorobenzene where possible.

  • Light: UV radiation is harmful to eyes/skin. Use appropriate shielding during photochemical steps.

References

  • Hofmann-Löffler-Freytag Reaction Overview

    • Löffler, K.; Freytag, C. Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen.Ber. Dtsch. Chem. Ges.1909, 42, 3427.
  • Synthesis of N-Chloroamides via TCCA

    • Hiegel, G. A.; et al. Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.Synth. Commun.2005 , 35, 2099–2105.

  • Modern N-Chloroamide Reagents (Alexanian Group)

    • Quinn, R. K.; Alexanian, E. J. Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides.J. Am. Chem. Soc.[1]2016 , 138, 696–699.

  • Suarez Modification (Hypervalent Iodine)

    • Hernández, R.; Suárez, E. Intramolecular Hydrogen Abstraction.J. Org.[1] Chem.1994 , 59, 2766.

  • Safety of N-Halo Compounds

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Application Note: Site-Selective Aliphatic C–H Chlorination Using N-Chloro-N-cyclohexylacetamide (NCCA)

Author: BenchChem Technical Support Team. Date: February 2026


 C–H Bonds

Executive Summary

The functionalization of unactivated aliphatic C–H bonds represents a "holy grail" in organic synthesis, particularly for late-stage diversification of drug candidates. Traditional methods (e.g., sulfuryl chloride, elemental chlorine) suffer from poor selectivity and harsh conditions.

This guide details the application of N-Chloro-N-cyclohexylacetamide (NCCA) , a bench-stable reagent developed primarily by the Alexanian group. Unlike N-chlorosuccinimide (NCS), NCCA utilizes a sterically demanding and electrophilic amidyl radical to achieve exceptional site selectivity. This protocol enables the direct conversion of aliphatic C–H bonds to alkyl chlorides under mild, photocatalyst-free conditions, governed by distinct steric and electronic rules.

Mechanistic Principles

The reaction operates via a radical chain mechanism initiated by the homolysis of the N–Cl bond. The key to its selectivity lies in the properties of the intermediate amidyl radical .

The Radical Cycle
  • Initiation: Visible light (or thermal energy) cleaves the weak N–Cl bond of NCCA, generating a chlorine radical (

    
    ) and an amidyl radical (
    
    
    
    ).
  • Hydrogen Atom Transfer (HAT): The electrophilic amidyl radical abstracts a hydrogen atom from the substrate (

    
    ). This step is the selectivity-determining step.
    
  • Chain Propagation: The resulting alkyl radical (

    
    ) abstracts a chlorine atom from another molecule of NCCA, regenerating the amidyl radical and forming the chlorinated product.
    
Pathway Visualization

G NCCA NCCA Reagent (N-Cl Source) Amidyl Amidyl Radical (Electrophilic HAT Agent) NCCA->Amidyl hv (Initiation) Product Chlorinated Product (R-Cl) NCCA->Product Cl Source Substrate Substrate (R-H) Amidyl->Substrate ParentAmide Parent Amide (Byproduct) Amidyl->ParentAmide + H (from Substrate) AlkylRad Alkyl Radical (Nucleophilic) Substrate->AlkylRad HAT (Selectivity Step) AlkylRad->NCCA Propagates Chain AlkylRad->Product Cl-Transfer

Figure 1: Radical chain propagation cycle for NCCA-mediated chlorination. The amidyl radical dictates the site of hydrogen abstraction.

Reagent Preparation: N-Chloro-N-cyclohexylacetamide

While simple N-chloroamides can be purchased, NCCA is often best prepared fresh or stored at -20°C to ensure maximum titer.

Critical Distinction: Do not confuse this reagent with 2-chloro-N-cyclohexylacetamide (where the Cl is on the carbon). The active reagent has the Chlorine atom attached to the Nitrogen .

Protocol A: Synthesis of NCCA

Starting Material: N-cyclohexylacetamide (commercially available or synthesized from acetyl chloride + cyclohexylamine).

  • Dissolution: Dissolve N-cyclohexylacetamide (10 mmol) in Methanol (20 mL) or Acetonitrile.

  • Chlorination: Add Trichloroisocyanuric acid (TCCA) (3.4 mmol, 0.34 equiv) or Calcium Hypochlorite (excess) slowly at 0°C.

    • Note: TCCA is preferred for cleaner workup in organic solvents.

  • Reaction: Stir at 0°C to Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of amide).

  • Workup: Filter off the cyanuric acid byproduct (white solid). Concentrate the filtrate.

  • Purification: Dissolve residue in

    
    , wash with water and brine. Dry over 
    
    
    
    .
  • Storage: Isolate as a solid/oil. Store in the dark at -20°C.

    • Quality Control:

      
       NMR should show a downfield shift of the cyclohexyl methine proton compared to the parent amide, and total absence of the N–H peak (approx 5.5-6.0 ppm).
      

Reaction Protocol: Site-Selective C–H Chlorination[1][2][3]

This protocol follows the optimized conditions established by the Alexanian group [1].

Materials
  • Reagent: NCCA (1.5 equivalents relative to substrate).

  • Solvent: Benzene (

    
    ) or Trifluorotoluene (
    
    
    
    ).
    • Why? These solvents are inert to radical chlorination and do not have weak C–H bonds that compete with the substrate.

      
       is the greener alternative.
      
  • Light Source: Blue LED (450-470 nm) or simple CFL/Sunlight.

    • Note: No external photocatalyst (e.g., Ru, Ir) is required for standard aliphatic substrates.

Step-by-Step Workflow
  • Setup: In a borosilicate glass vial (or quartz if using UV), add the Substrate (1.0 equiv, e.g., 0.5 mmol).

  • Solvent: Add Benzene or

    
      to achieve a concentration of 0.1 M to 0.2 M.
    
    • Degassing: Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen inhibits radical chains.

  • Reagent Addition: Add NCCA (1.5 equiv) in one portion.

  • Irradiation: Place the vial approximately 2–5 cm from the light source. Stir at ambient temperature (fan cooling may be necessary to maintain 25°C if the lamp generates heat).

  • Monitoring: Reaction times vary from 1 to 18 hours. Monitor by GC-MS or TLC.

    • Endpoint: Consumption of starting material or cessation of product formation.

  • Workup:

    • Dilute with

      
       or 
      
      
      
      .
    • Wash with sat. aq.

      
       (removes acidic byproducts) and brine.
      
    • Dry (

      
      ) and concentrate.[1]
      
  • Purification: Flash column chromatography. (Note: Alkyl chlorides can be prone to elimination on silica; use neutral silica or run columns quickly).

Workflow Diagram

Workflow Start Substrate Preparation (0.5 mmol) Solvent Add Solvent (PhCF3 or Benzene) 0.2 M Start->Solvent Degas Degas (Ar/N2) 10 mins Solvent->Degas AddNCCA Add NCCA (1.5 equiv) Degas->AddNCCA Light Irradiate (Blue LED) 1 - 18 hours AddNCCA->Light Quench Workup (Wash NaHCO3) Light->Quench Purify Chromatography (Isolate R-Cl) Quench->Purify

Figure 2: Experimental workflow for NCCA-mediated chlorination.

Selectivity & Performance Data

NCCA is superior to NCS and elemental chlorine because the amidyl radical is sensitive to electronic deactivation. It avoids electron-poor sites (near esters, ketones, sulfones) and sterically crowded sites.

Selectivity Rules
  • Electronic Effect: Chlorination occurs at the most electron-rich C–H bond.

    • Example: In methyl hexanoate, chlorination occurs at the

      
      -1 position (furthest from the ester).
      
  • Steric Effect: NCCA is bulky. It prefers secondary (

    
    ) sites over tertiary (
    
    
    
    ) sites if the tertiary site is sterically encumbered, unlike smaller radicals which strictly follow bond dissociation energy (BDE) trends (
    
    
    ).
Comparative Data: Sclareolide Chlorination

Sclareolide is a classic terpene benchmark for C-H functionalization.

ReagentConditionsMajor Product (Site)YieldSelectivity Note
NCCA

, Benzene
C2 (Equatorial) 76% High selectivity for C2 due to steric/electronic balance.
NCS

or initiator
Mixture (C2, C3, others)<40%Poor selectivity; difficult purification.

/

UVComplex MixtureN/AOver-chlorination and lack of regiocontrol.

Data derived from Quinn et al., J. Am. Chem. Soc. 2016 [1].[2]

Safety & Handling

  • Energetic Compounds: N-halo compounds are oxidizers and can be unstable. Do not heat NCCA neat.

  • Exotherms: Radical reactions can propagate rapidly. On scales >1g, ensure adequate cooling and shielding.

  • Solvents: Benzene is carcinogenic; Trifluorotoluene (

    
    ) is the recommended substitute for safety and environmental reasons.
    

References

  • Primary Protocol & Mechanism: Quinn, R. K., et al. (2016).[2] "Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide." Journal of the American Chemical Society, 138(2), 696–702.[2] [Link][3]

  • Intramolecular Precedent (Hoffmann-Löffler-Freytag context): Schmidt, V. A., & Alexanian, E. J. (2011). "Metal-Free, Aerobic Dioxygenation of Alkenes Using Simple Hydroxamic Acid Derivatives." Journal of the American Chemical Society, 133(29), 11402–11405. [Link]

  • General Review on Radical Chlorination: Klagge, R. H. (Modern methods). "Radical Chlorination of Aliphatic Compounds." Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of Moisture-Sensitive N-Chloroamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions for moisture-sensitive N-chloroamides (e.g., N-Chlorosuccinimide, N-Chlorophthalimide, Chloramine-T). Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary: The "Dry Chain" Mandate

N-chloroamides are versatile reagents used extensively for electrophilic chlorinations and oxidations in organic synthesis.[1][2][3] However, their utility is directly tied to the integrity of the nitrogen-chlorine (N-Cl) bond. This bond is inherently labile; exposure to moisture triggers a hydrolytic cascade that not only degrades the reagent but generates corrosive byproducts (HOCl, Cl₂, HCl) that can compromise surrounding chemical stocks.

This guide serves as a dynamic technical manual to maintaining the "Dry Chain"—a self-validating system of storage and handling designed to preserve reagent titer and laboratory safety.

Module 1: Critical Storage Parameters

Q: What is the absolute ideal storage environment for N-Chlorosuccinimide (NCS) and similar analogs?

A: The "Golden Standard" for storage is 0–4°C in a desiccated, inert atmosphere.

  • Temperature: Store at 2°C to 8°C (Refrigerator). Low temperature kinetically inhibits the hydrolysis reaction and thermal decomposition.

  • Atmosphere: Argon or Nitrogen headspace is recommended.[4] Oxygen is less of a concern than moisture, but inert gas displacement prevents humid air ingress.

  • Desiccation: Secondary containment in a desiccator with active desiccant (e.g., P₂O₅ or indicating silica gel) is mandatory for long-term stability.

Q: Why does my N-chloroamide cake or clump?

A: Caking is the first physical evidence of the "Flow Moisture Point" being exceeded.

  • Causality: N-chloroamides are often hygroscopic. When the relative humidity (RH) exceeds the critical threshold of the solid, surface adsorption of water occurs.

  • Mechanism: Adsorbed water initiates surface hydrolysis, creating a liquid bridge of succinimide (or parent amide) and acid, which fuses particles together upon drying or cooling.

  • Action: If caking is observed, the reagent's titer (active chlorine content) is likely compromised. Perform a validation titration (see Module 3) before use in critical steps.

Q: Can I store these reagents in standard polyethylene (PE) bottles?

A: No. Polyethylene is permeable to water vapor over time.

  • Protocol: Use amber glass bottles with PTFE-lined caps. The amber glass protects against photodegradation (UV light accelerates N-Cl homolysis), and PTFE provides a superior moisture barrier compared to standard paper or foam liners.

  • Seal Integrity: Parafilm® is insufficient for long-term moisture exclusion. For critical stocks, use electrical tape or shrink bands over the cap-bottle junction.

Module 2: Troubleshooting & Diagnostics

Q: My NCS has turned from white to pale yellow. Is it still usable?

A: Proceed with Caution.

  • Diagnosis: The yellow color typically indicates the liberation of elemental chlorine (Cl₂) or the formation of degradation byproducts. Pure NCS should be a white crystalline solid.

  • Risk: The presence of free Cl₂ suggests the reagent has become acidic (autocatalytic decomposition). This can alter reaction selectivity, particularly in radical halogenations where precise stoichiometry is required.

  • Remediation: Recrystallization (e.g., from glacial acetic acid or benzene) can restore purity, but for GMP or high-stakes synthesis, discard and replace.

Q: I smell chlorine when I open the fridge. What is happening?

A: This indicates a Containment Breach .

  • Mechanism: Moisture has entered the container, hydrolyzing the N-Cl bond to release Hypochlorous acid (HOCl). HOCl is in equilibrium with Cl₂ gas, which is volatile and permeates the storage area.

  • Immediate Action:

    • Isolate the compromised container.

    • Check surrounding metal containers for corrosion (HCl vapor effect).

    • Ventilate the area.[5]

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic cascade of moisture-induced failure.

degradation_pathway NCS N-Chloroamide (Solid) Hydrolysis Hydrolysis Reaction NCS->Hydrolysis Moisture Moisture (H₂O) Ingress Moisture->Hydrolysis Parent Parent Amide (e.g., Succinimide) Hydrolysis->Parent HOCl Hypochlorous Acid (HOCl) Hydrolysis->HOCl Cl2 Chlorine Gas (Cl₂) (Yellowing/Smell) HOCl->Cl2 Acidic Conditions (Autocatalysis) Corrosion Corrosion of Nearby Metals Cl2->Corrosion

Figure 1: The moisture-induced degradation cascade of N-chloroamides, leading to active chlorine loss and corrosive off-gassing.

Module 3: Validation Protocol (Iodometric Titration)

Q: How do I validate the "Active Chlorine" content before a reaction?

A: Do not rely on the label purity. Perform an Iodometric Titration . This is the industry-standard self-validating method.

Principle: N-chloroamides oxidize iodide (I⁻) to iodine (I₂) in an acidic medium. The liberated iodine is titrated with sodium thiosulfate.[6]

Reagents Required:

  • Glacial Acetic Acid[1]

  • Potassium Iodide (KI) (Solid or 10% solution)

  • Sodium Thiosulfate (0.1 N Standard Solution)[7]

  • Starch Indicator Solution[6][8]

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~100–150 mg of the N-chloroamide sample into an Erlenmeyer flask.

  • Dissolution: Add 20 mL of Glacial Acetic Acid. (Ensures protonation and prevents side reactions).

  • Oxidation: Add ~1 g of solid KI (or 10 mL of 10% KI solution).

    • Observation: The solution should immediately turn dark brown/red due to I₂ liberation.

  • Titration: Titrate with 0.1 N Sodium Thiosulfate with constant stirring.

    • Endpoint Approach: Continue until the solution turns pale yellow (straw color).

  • Indicator: Add 1–2 mL of Starch Solution. The mixture will turn dark blue/black.

  • Endpoint: Continue titrating dropwise until the blue color disappears completely (colorless).

Calculation:



ParameterDescription
V Volume of Sodium Thiosulfate used (mL)
N Normality of Sodium Thiosulfate (e.g., 0.1)
MW Molecular Weight of the N-chloroamide (e.g., NCS = 133.53 g/mol )
W Weight of sample (g)

Note: The factor "2" in the denominator accounts for the stoichiometry (1 mol N-Cl liberates 1 mol I₂, which consumes 2 mol Thiosulfate).

Module 4: Safety & Handling Hygiene

Q: Can I weigh N-chloroamides on a standard open bench?

A: Only for brief periods if humidity is <40%.

  • Best Practice: For highly sensitive analogs or high-humidity days, weigh inside a glovebox or use a "weighing funnel" technique where the bottle is opened only to tap out the reagent, then immediately recapped.

  • PPE: Wear safety glasses and gloves. N-chloroamides are skin irritants and strong oxidizers.

Q: What are the major incompatibility hazards?

A: Avoid contact with:

  • Strong Acids: Immediate release of toxic Cl₂ gas.

  • Reducing Agents: Violent exothermic reaction.

  • Amines: Potential formation of unstable N-chloroamines (explosive risk).

Troubleshooting Decision Tree

troubleshooting_tree Start Issue Observed Color Is the solid Yellow? Start->Color Smell Strong Chlorine Smell? Color->Smell No Test1 Perform Iodometric Titration Color->Test1 Slightly Discard DISCARD (Irreversible Degradation) Color->Discard Deep Yellow Texture Is the solid Caked/Clumped? Texture->Test1 Yes Use Safe to Use (Confirm Titer) Texture->Use No (Free Flowing) Smell->Texture No Smell->Discard Yes (Container Breach) Test1->Discard <90% Active Cl Recryst Recrystallize (If high value) Test1->Recryst 90-98% Active Cl Test1->Use >98% Active Cl

Figure 2: Decision support logic for assessing reagent viability.

References
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.Link

  • Metrohm. Determination of free and residual chlorine based on DIN EN ISO 7393-1. Application Bulletin.[9] Link

  • BenchChem. A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS).Link

  • National Environmental Methods Index (NEMI). Standard Methods 4500-Cl B: Chlorine by Iodometry.Link

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reactivity & Stability.Link

Sources

Validation & Comparative

1H NMR chemical shift of N-Chloro-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: 1H NMR Characterization of N-Chloro-N-cyclohexylacetamide vs. Amide Precursors

Part 1: Executive Technical Summary

N-Chloro-N-cyclohexylacetamide is a specialized


-haloamide reagent, distinct from its stable isomer 2-chloro-N-cyclohexylacetamide.[1][2] It functions primarily as a mild chlorinating agent and oxidant, analogous to 

-chlorosuccinimide (NCS).[1][2]

For researchers monitoring the synthesis or stability of this compound, 1H NMR spectroscopy is the definitive analytical tool. It provides immediate diagnostic evidence of the


-chlorination event through two specific signal changes: the disappearance of the amide N-H proton  and the significant downfield shift (deshielding)  of the 

-methine proton on the cyclohexyl ring.

This guide objectively compares the NMR spectral features of the target molecule against its non-chlorinated precursor and its common structural isomer, providing a self-validating framework for identification.

Part 2: Critical Structural Distinction (The Isomer Pitfall)

Before analyzing the spectra, it is vital to distinguish between the Target (N-Cl) and the Isomer (C-Cl), as they are often confused in database searches.

  • Target: N-Chloro-N-cyclohexylacetamide (Active Oxidant).[1][2] Chlorine is attached to Nitrogen.[1][2][3][4]

  • Isomer: 2-Chloro-N-cyclohexylacetamide (Stable Alkyl Chloride).[1][2] Chlorine is attached to the

    
    -carbon of the acetyl group.[1][2]
    

IsomerComparison cluster_legend Chemical Shift Impact Target TARGET: N-Chloro-N-cyclohexylacetamide (N-Cl Bond) Reactive Oxidant Precursor PRECURSOR: N-Cyclohexylacetamide (N-H Bond) Stable Amide Precursor->Target N-Chlorination (e.g., TCCA/Ca(OCl)2) Isomer ISOMER: 2-Chloro-N-cyclohexylacetamide (C-Cl Bond) Stable Alkyl Chloride Precursor->Isomer Acylation with Chloroacetyl Chloride N-Cl Effect N-Cl causes strong deshielding of N-CH (+0.5 to +1.0 ppm)

Figure 1: Structural relationship and synthetic divergence between the precursor, the N-chloro target, and the C-chloro isomer.

Part 3: Comparative NMR Data Analysis

The following table synthesizes experimental data for the precursor and the stable isomer, combined with the diagnostic shifts characteristic of


-chlorination.
Table 1: Diagnostic 1H NMR Chemical Shifts ( , ppm in )
Proton EnvironmentPrecursor (N-Cyclohexylacetamide)Target (N-Chloro-N-cyclohexylacetamide)Isomer (2-Chloro-N-cyclohexylacetamide)Diagnostic Note
N-H (Amide) 5.50 – 6.50 (br s)ABSENT 6.44 (br s)Primary Indicator: Disappearance confirms N-substitution.[1][2]
N-CH (Cyclohexyl) 3.70 – 3.80 (m)4.20 – 4.60 (m)3.89 (m)Secondary Indicator: Strong downfield shift due to N-Cl electronegativity.
-C(O)CH3 (Acetyl) 1.95 – 2.00 (s)2.30 – 2.40 (s)N/A (Replaced by

)
N-Cl induction deshields the acetyl methyl group.
-CH2Cl (Alpha) N/AN/A4.02 (s)Presence of this singlet indicates the wrong isomer.[2]
Cyclohexyl

1.10 – 1.90 (m)1.20 – 2.00 (m)1.16 – 1.92 (m)Multiplet envelope; generally non-diagnostic.[2]

Technical Insight: The shift of the cyclohexyl methine proton (N-CH) from ~3.7 ppm to >4.2 ppm is driven by the inductive effect of the chlorine atom. Chlorine is highly electronegative, pulling electron density away from the nitrogen, which in turn deshields the adjacent


-proton.[2]

Part 4: Experimental Protocol & Validation

To ensure scientific integrity, the following protocol outlines the synthesis monitoring and sample preparation. This workflow is designed to prevent thermal decomposition of the labile N-Cl bond during analysis.[1][2]

Protocol: Synthesis Monitoring via NMR
  • Sampling: Take a 50

    
    L aliquot of the reaction mixture (e.g., Amide + Calcium Hypochlorite).
    
  • Workup (Miniature): Filter through a small plug of anhydrous

    
     to remove water/oxidant solids. Do not use aqueous thiosulfate quench yet, as it will destroy the N-Cl product.
    
  • Solvent: Dilute with

    
     (0.6 mL). Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent acid-catalyzed rearrangement.[1][2]
    
  • Acquisition: Run a standard 1H NMR (16 scans).

Diagnostic Decision Logic (Self-Validating System)
  • Scenario A (Incomplete Reaction): You see a broad singlet at ~5.8 ppm (NH) and a multiplet at 3.7 ppm.[2]

    
    Action:  Continue reaction.
    
  • Scenario B (Success): NH peak is gone. New multiplet appears at ~4.3 ppm.[1][2] Acetyl singlet shifts to ~2.3 ppm.[1][2]

    
    Action:  Quench and isolate immediately.
    
  • Scenario C (Isomer/Impurity): You see a sharp singlet at 4.02 ppm.[1][2]

    
    Action:  Check reagents; you likely used chloroacetyl chloride instead of an N-chlorinating agent, or the N-Cl species rearranged (rare under mild conditions).[1][2]
    

NMR_Workflow Start Start: Reaction Aliquot CheckNH Check 5.5 - 6.5 ppm region Start->CheckNH PeakPresent Broad Singlet Present? CheckNH->PeakPresent No No (Peak Absent) PeakPresent->No Signal Gone Yes Yes PeakPresent->Yes Signal Exists CheckNCH Check N-CH Shift (3.7 vs 4.3 ppm) No->CheckNCH ResultFail INCOMPLETE: Starting Material Remains Yes->ResultFail ResultSuccess SUCCESS: N-Chlorination Complete (Target Formed) CheckNCH->ResultSuccess Shift > 4.0 ppm

Figure 2: Decision tree for interpreting NMR data during N-chlorination.

Part 5: Mechanistic Analysis of Chemical Shifts

The "Performance" of the NMR analysis relies on the distinct electronic environment created by the N-Cl bond.

  • Deshielding Effect: The N-Cl bond replaces the N-H bond.[1][2] Chlorine (

    
    ) is significantly more electronegative than Hydrogen (
    
    
    
    ).[2]
  • Anisotropy: The lone pairs on the chlorine atom and the magnetic anisotropy of the N-Cl bond contribute to the downfield shift of the spatial neighbors (the acetyl methyl group).

  • Absence of Exchange: The N-H proton in the precursor is exchangeable and sensitive to concentration/temperature (shifting the peak). The N-Cl molecule lacks this proton, removing the variable broad singlet and simplifying the spectrum.

References

  • PubChem. (2025).[1][2] N-Cyclohexylacetamide | C8H15NO.[1][2][3] National Library of Medicine.[1][2] Available at: [Link]

  • Garg, S. K., et al. (2010).[1][2] Microwave assisted N-chlorination of Secondary amides. Arkivoc. (Confirming downfield shift of N(Cl)-CH protons). Available at: [Link]

  • Reich, H. J. (2024).[1][2] 1H NMR Chemical Shifts - Amides and Carbamates. University of Wisconsin-Madison.[1][2] Available at: [Link]

Sources

A Comparative Guide for Synthetic Chemists: N-Chloro-N-cyclohexylacetamide vs. N-Chlorosuccinimide (NCS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the targeted introduction of chlorine atoms and the selective oxidation of functional groups are fundamental strategies for molecular construction and functionalization. For decades, N-Chlorosuccinimide (NCS) has been a dominant reagent in this field, valued for its versatility and ease of handling. However, the emergence of alternative reagents, such as N-Chloro-N-cyclohexylacetamide, necessitates a critical evaluation of their comparative performance. This guide provides an in-depth technical comparison of the reactivity of N-Chloro-N-cyclohexylacetamide and NCS, offering insights grounded in mechanistic principles and available experimental data to empower chemists in making informed decisions for their synthetic endeavors.

At a Glance: Structural and Physical Properties

A fundamental understanding of the physical and chemical properties of each reagent is crucial for its effective and safe implementation in the laboratory.

PropertyN-Chloro-N-cyclohexylacetamideN-Chlorosuccinimide (NCS)
Molecular Formula C₈H₁₄ClNO[1][2]C₄H₄ClNO₂[3]
Molecular Weight 175.66 g/mol [1][2]133.53 g/mol
Appearance White crystalline solidWhite crystalline powder[4]
Melting Point Not widely reported148-150 °C[3]
Solubility Soluble in polar organic solvents like acetonitrile and ethanol[1]Sparingly soluble in water; soluble in chloroform and acetone[4]
Stability Stable under recommended storage conditionsStable at room temperature in closed containers[4]

The Core of Reactivity: N-Cl Bond Polarization and Steric Hindrance

The reactivity of both N-Chloro-N-cyclohexylacetamide and NCS is primarily dictated by the nature of the nitrogen-chlorine (N-Cl) bond. In both molecules, the electron-withdrawing groups attached to the nitrogen atom polarize the N-Cl bond, rendering the chlorine atom electrophilic and susceptible to attack by nucleophiles or capable of participating in radical reactions.

However, the electronic environments of the nitrogen atom in the two reagents are distinct. In NCS, the nitrogen is part of an imide functionality, where it is flanked by two carbonyl groups. This strong electron-withdrawing environment significantly polarizes the N-Cl bond, making NCS a potent source of electrophilic chlorine ("Cl⁺").

In N-Chloro-N-cyclohexylacetamide, the nitrogen is part of an amide functionality, with only one adjacent carbonyl group. While still electron-withdrawing, the polarization of the N-Cl bond is generally considered to be less pronounced than in NCS. Furthermore, the presence of a bulky cyclohexyl group on the nitrogen atom in N-Chloro-N-cyclohexylacetamide introduces greater steric hindrance around the reactive N-Cl bond compared to the relatively unencumbered succinimide ring of NCS. These electronic and steric differences are the primary drivers of the observed variations in their reactivity.

G cluster_0 N-Chloro-N-cyclohexylacetamide cluster_1 N-Chlorosuccinimide (NCS) NCAA N-Chloro-N- cyclohexylacetamide NCAA_desc Less polarized N-Cl bond Bulky cyclohexyl group (Steric Hindrance) NCAA->NCAA_desc Reactivity Reactivity Profile NCAA->Reactivity Potentially more selective NCS N-Chlorosuccinimide (NCS) NCS_desc Highly polarized N-Cl bond (Two carbonyl groups) Less sterically hindered NCS->NCS_desc NCS->Reactivity Generally more reactive G Substrate Electron-Rich Substrate (Nu:) Reagent N-Chloro-Reagent (N-Cl) Substrate->Reagent Nucleophilic Attack Intermediate Chlorinated Intermediate Reagent->Intermediate Product Chlorinated Product Intermediate->Product LeavingGroup Amide/Imide Anion Intermediate->LeavingGroup Loss of

Caption: Generalized electrophilic chlorination pathway.

For NCS, the two carbonyl groups strongly withdraw electron density from the nitrogen, making the chlorine atom highly electrophilic. [3]For N-Chloro-N-cyclohexylacetamide, the single carbonyl group results in a less electrophilic chlorine atom.

Free Radical Mechanism

The free radical pathway is typically initiated by heat, light, or a radical initiator. This leads to the homolytic cleavage of the N-Cl bond, generating a chlorine radical and a nitrogen-centered radical (succinimidyl or amidyl radical).

G cluster_initiation Initiation cluster_propagation Propagation Initiation Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination N-Cl N-Chloro Reagent N_rad Nitrogen Radical N-Cl->N_rad Homolytic Cleavage Cl_rad Chlorine Radical N-Cl->Cl_rad Product-Cl Chlorinated Product (R-Cl) N-Cl->Product-Cl Substrate-H Substrate (R-H) Cl_rad->Substrate-H H-abstraction Substrate_rad Substrate Radical (R•) Substrate-H->Substrate_rad Substrate_rad->N-Cl Cl-abstraction

Caption: Generalized free radical chlorination pathway.

The nature of the nitrogen-centered radical can influence the selectivity of the reaction. The cyclohexyl-substituted amidyl radical from N-Chloro-N-cyclohexylacetamide is sterically more demanding than the succinimidyl radical, which could lead to different regioselectivity in C-H chlorination reactions.

Experimental Protocols

To provide a practical context, the following are generalized protocols for common transformations.

Protocol 1: Electrophilic Aromatic Chlorination with NCS
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reaction: Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution. If the substrate is not highly activated, a catalytic amount of an acid (e.g., HCl or TFA) can be added.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Radical Allylic/Benzylic Chlorination with NCS
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate (1.0 eq) and N-Chlorosuccinimide (1.1 eq) in a non-polar solvent (e.g., carbon tetrachloride or benzene).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the reaction mixture to reflux or irradiate with a UV lamp. Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by distillation or column chromatography.

Safety and Handling

Both reagents should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes burns. [5]It is also a skin and respiratory irritant.

  • N-Chloro-N-cyclohexylacetamide: While a specific, detailed safety data sheet is not widely available, related chloroacetamide compounds are known to be toxic. It is prudent to treat N-Chloro-N-cyclohexylacetamide with a similar level of caution.

Conclusions and Future Outlook

N-Chlorosuccinimide remains a highly versatile and reliable reagent for a wide range of chlorination and oxidation reactions, backed by a vast body of literature. Its reactivity is well-understood, and its performance is predictable across numerous applications.

N-Chloro-N-cyclohexylacetamide represents a less explored alternative. Based on its structure, it is expected to be a milder chlorinating and oxidizing agent than NCS. This could be advantageous in situations requiring higher selectivity or for reactions with highly sensitive substrates where the vigorous reactivity of NCS may be detrimental. The steric bulk of the cyclohexyl group may also impart unique regioselectivity in radical-mediated C-H chlorination reactions.

To fully unlock the potential of N-Chloro-N-cyclohexylacetamide and enable a more definitive comparison with NCS, further systematic studies are required. Direct comparative experiments on a range of substrates for chlorination and oxidation reactions, along with detailed mechanistic investigations, will be crucial in carving out a specific and valuable niche for this reagent in the synthetic chemist's toolbox.

References

  • BenchChem. (2025).
  • ChemicalBook. (2021, March 25).
  • LookChem. (n.d.). N-Chlorosuccinimide 128-09-6 wiki.
  • Wikipedia. (2023, November 29). Chloroacetamide.
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Smolecule. (2023, August 16). Buy 2-Chloro-N-cyclohexylacetamide | 23605-23-4.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • PubChem. (n.d.). Chlorosuccinimide.
  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide.
  • National Institutes of Health. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.
  • Guidechem. (n.d.). Acetamide, N-chloro-N-cyclohexyl- (CAS No. 5014-42-6) SDS.
  • Chemos GmbH & Co.KG. (n.d.).
  • ChemScene. (n.d.). 1124-53-4 | N-Cyclohexylacetamide.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • RSC Publishing. (n.d.).
  • WuXi Biology. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2025, August 6). Reactivity of N-nitrosoamides in Confined Spaces.
  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • PMC. (n.d.). N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
  • ResearchGate. (2025, August 6). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism | Request PDF.
  • Sigma-Aldrich. (2025, October 7).
  • CDH Fine Chemical. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • RSC Publishing. (2021, February 19).
  • IJSR. (n.d.). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study.
  • University of Minnesota. (n.d.).
  • Chemguide. (n.d.).
  • YouTube. (2020, November 22). 8.
  • Turito. (n.d.).
  • ResearchGate. (2025, August 7). (PDF) Chlorination Chemistry. 3.
  • Bentham Science. (2024, October 29).
  • Common Organic Chemistry. (n.d.).

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A Comparative Guide to the Thermal Characterization of N-Chloro-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Properties in N-Halamine Chemistry

N-halamine compounds are a class of antimicrobial agents characterized by one or more nitrogen-halogen covalent bonds.[1] These materials have garnered significant attention in fields ranging from public health to materials science due to their potent, broad-spectrum antimicrobial activity, long-term stability, and the renewability of their biocidal function.[1][2] The efficacy and safety of these compounds are intrinsically linked to their physicochemical properties, among which the melting point stands out as a fundamental indicator of purity, identity, and thermal stability.

The thermal degradation of N-halamine materials is typically initiated by the cleavage of the weakest chemical bond, which is the N-Cl bond.[3] Therefore, understanding the melting behavior is not merely an academic exercise; it provides critical insights into the compound's stability under various storage and application conditions. A sharp, well-defined melting point is a primary indicator of a pure crystalline solid, whereas impurities will lead to a depression and broadening of the melting range.[4]

This guide provides a comparative analysis of the melting point of high-purity N-Chloro-N-cyclohexylacetamide, a representative acyclic N-halamine. We will compare its thermal properties to its parent amide and other related chloroacetamide derivatives. Furthermore, we will detail the rigorous experimental protocols for accurate melting point determination using both classical capillary methods and advanced Differential Scanning Calorimetry (DSC), providing researchers with a robust framework for the characterization of these vital compounds.

Comparative Analysis of Melting Points

The melting point of a compound is governed by the strength of its intermolecular forces and the efficiency with which its molecules can pack into a crystal lattice.[5] Factors such as molecular weight, symmetry, and the presence of hydrogen bonding or dipole-dipole interactions play a significant role.[6][7]

In the case of N-Chloro-N-cyclohexylacetamide, the introduction of a chlorine atom onto the amide nitrogen has a pronounced effect on its physical properties when compared to its parent compound, N-cyclohexylacetamide. The table below presents a comparison of melting points for N-Chloro-N-cyclohexylacetamide and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
N-Chloro-N-cyclohexylacetamide C₈H₁₄ClNO175.6683 - 84 N-Cl bond, cyclohexyl group
N-cyclohexylacetamideC₈H₁₅NO141.21[8]101 - 103[8]N-H bond, cyclohexyl group
2-Chloro-N-cyclohexylacetamideC₈H₁₄ClNO175.66[9]109 - 111C-Cl bond, N-H bond, cyclohexyl group
2,2,2-Trichloro-N-cyclohexylacetamideC₈H₁₂Cl₃NO244.5597 - 99[10]C-Cl₃ group, N-H bond, cyclohexyl group
2-ChloroacetamideC₂H₄ClNO93.51116 - 118C-Cl bond, primary amide

Discussion of Structural Effects:

  • N-Chlorination vs. Parent Amide: Interestingly, the chlorination on the nitrogen atom in N-Chloro-N-cyclohexylacetamide (83-84 °C) results in a lower melting point compared to its non-chlorinated parent, N-cyclohexylacetamide (101-103 °C).[8] This is counterintuitive if one only considers the increase in molecular weight, which typically leads to stronger van der Waals forces and a higher melting point. The key difference lies in the disruption of intermolecular hydrogen bonding. N-cyclohexylacetamide can act as both a hydrogen bond donor (via the N-H bond) and acceptor (via the C=O group), leading to strong, well-ordered networks in the crystal lattice. In contrast, N-Chloro-N-cyclohexylacetamide lacks the N-H bond, eliminating its ability to act as a hydrogen bond donor. This reduction in intermolecular forces overrides the effect of the increased molecular weight, resulting in a lower melting point.

  • N-Chlorination vs. C-Chlorination: Comparing N-Chloro-N-cyclohexylacetamide (83-84 °C) with its isomer, 2-Chloro-N-cyclohexylacetamide (109-111 °C), reveals the impact of the chlorine atom's position. The latter retains its N-H bond, allowing for strong intermolecular hydrogen bonding, which contributes to its significantly higher melting point.

  • Effect of Cyclohexyl Group: The presence of the bulky, non-polar cyclohexyl group in these compounds generally influences their crystal packing and solubility. Comparing 2-Chloro-N-cyclohexylacetamide (109-111 °C) to the simpler 2-Chloroacetamide (116-118 °C) shows a relatively modest difference, suggesting that the powerful influence of hydrogen bonding in both molecules is the dominant factor determining their high melting points.

Experimental Methodologies for Accurate Thermal Analysis

To ensure the reliability and reproducibility of melting point data, standardized and well-calibrated methodologies are essential. We present two robust protocols: the traditional capillary method for routine purity assessment and the more quantitative Differential Scanning Calorimetry (DSC) for in-depth thermal analysis.

Workflow for Melting Point Determination

The following diagram illustrates a comprehensive workflow for the thermal characterization of a newly synthesized or purified N-halamine compound.

G cluster_0 Phase 1: Initial Screening & Purity Check cluster_1 Phase 2: Advanced Thermodynamic Analysis A Prepare Dry, Pure Sample B Pack Capillary Tube A->B C Determine Approximate M.P. (Fast Heating Rate) B->C D Determine Precise M.P. Range (Slow Heating: 1-2 °C/min) C->D Inform slow heating start temp. E Evaluate Range (Sharp: <1°C = High Purity) D->E G Prepare Sample in Hermetic Pan E->G Proceed if High Purity Confirmed F Calibrate DSC Instrument (e.g., with Indium) F->G H Run DSC Scan (Controlled Heating Rate) G->H I Analyze Thermogram H->I J Determine Onset Temp, Peak Temp (Tm), and Enthalpy of Fusion (ΔHfus) I->J

Caption: Experimental workflow for melting point analysis.

Protocol 1: Capillary Melting Point Determination

This method, recognized by pharmacopeias, provides a visual determination of the melting range and serves as an excellent, rapid assessment of purity.[11]

Objective: To determine the melting range of a crystalline solid. A narrow range (0.5-1.0 °C) is indicative of high purity.

Materials:

  • Melting point apparatus (e.g., Meltemp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • The sample of N-Chloro-N-cyclohexylacetamide (must be completely dry)

Procedure:

  • Sample Preparation: Place a small amount of the dry compound on a clean watch glass. Use a spatula to crush the crystals into a fine powder.

  • Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[12]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the apparatus. Heat the sample at a rapid rate (10-15 °C per minute) to find an approximate melting temperature. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.[12]

  • Measurement: Insert a new capillary with the sample. Set the heating rate to a slow, controlled 1-2 °C per minute.

  • Record the Range:

    • Record the first temperature (T1) at which the first droplet of liquid becomes visible.

    • Record the second temperature (T2) when the last solid crystal melts, and the entire sample is a clear liquid.[12]

  • Reporting: The melting point is reported as the range T1 - T2. For high-purity N-Chloro-N-cyclohexylacetamide, this should be a sharp range, e.g., 83-84 °C.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It provides highly accurate and quantitative data on thermal transitions, including the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).[14][15]

Objective: To obtain a detailed thermodynamic profile of the melting transition of N-Chloro-N-cyclohexylacetamide.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • High-purity nitrogen gas for purging

  • High-purity Indium standard for calibration

  • Microbalance (accurate to ±0.01 mg)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol. Indium has a well-defined melting point (156.6 °C) and enthalpy of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered N-Chloro-N-cyclohexylacetamide into an aluminum DSC pan.

  • Pan Sealing: Place a lid on the pan and hermetically seal it using a crimper. This prevents any loss of sample due to sublimation or decomposition.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Program Setup:

    • Place the sample pan and reference pan into the DSC cell.

    • Set the instrument to purge with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

    • Program a temperature ramp:

      • Equilibrate at a starting temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 120 °C).

  • Data Acquisition: Initiate the run and record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the resulting thermogram.

  • Data Analysis:

    • Melting Temperature (Tm): This can be reported as the onset temperature (the extrapolated start of the melting peak) or the peak temperature of the endotherm. The peak temperature is often reported for consistency.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. This value, measured in Joules per gram (J/g), represents the energy required to melt the sample and is a measure of the degree of crystallinity.

Conclusion

The melting point of N-Chloro-N-cyclohexylacetamide is a critical parameter that reflects its purity and provides insight into its intermolecular forces. Our comparative analysis shows that its melting point (83-84 °C) is significantly influenced by the N-chlorination, which disrupts the hydrogen bonding network present in its parent amide, N-cyclohexylacetamide (m.p. 101-103 °C). Rigorous characterization using both capillary methods and Differential Scanning Calorimetry is essential for quality control and for understanding the thermal stability of this important class of N-halamine antimicrobials. The detailed protocols provided herein offer a standardized approach for researchers in drug development and materials science to ensure accurate and reliable thermal analysis.

References

  • ChemSynthesis. N-cyclohexylacetamide. [Link]

  • PubChem. 2-Chloro-N-cyclohexylacetamide. [Link]

  • University of Calgary. Melting point determination. [Link]

  • NIH National Library of Medicine. N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies. [Link]

  • University of Wisconsin Pressbooks. Melting and Boiling Point Comparisons. [Link]

  • Michigan State University Department of Chemistry. Boiling & Melting Points. [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Frontiers. Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water. [Link]

  • NIH National Library of Medicine. Evaluation of Novel Antibacterial N-Halamine Nanoparticles Prodrugs towards Susceptibility of Escherichia coli Induced by DksA Protein. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • NIH National Library of Medicine. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • Intertek. Differential Scanning Calorimetry Analysis. [Link]

  • askIITians. Comparison of boiling points and melting points of o-dichloro benzene. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Deactivation of N-Chloro-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of N-Chloro-N-cyclohexylacetamide (CAS 5014-42-6) directly into solid waste or organic solvent waste streams.

This compound contains a labile N-Cl bond (positive chlorine), classifying it as a reactive oxidizing agent. Direct disposal into organic waste containers creates a high risk of fire or explosion due to incompatible reactions with reducing agents or oxidizable organics.

Immediate Action Plan:

  • Segregate: Isolate the material from acids, reducing agents, and ammonia.

  • Deactivate: Perform the Reductive Quenching Protocol (Section 4) to convert the reactive N-chloroamide into the stable parent amide (N-cyclohexylacetamide).

  • Verify: Confirm the absence of active chlorine using starch-iodide paper.

  • Dispose: Label the deactivated solution as "Non-Oxidizing Organic Waste" containing N-cyclohexylacetamide.

Chemical Profile & Hazard Assessment

To handle this compound safely, you must understand the causality of its hazard. It is not merely "toxic"; it is a chlorinating agent .

PropertyDataOperational Implication
Compound Name N-Chloro-N-cyclohexylacetamideTarget for deactivation.
CAS Number 5014-42-6Use for inventory tracking.
Functional Group N-Chloroamide (

)
Source of electrophilic chlorine (

).[1]
Reactivity Oxidizer, Hydrolytically UnstableReacts violently with reductants. Hydrolyzes in water to release Hypochlorous Acid (HOCl).
Decomposition Products N-cyclohexylacetamide, HCl, Nitrogen oxidesFinal waste stream will be acidic and contain the parent amide.
The Mechanism of Hazard

The N-Cl bond energy is lower than C-Cl or H-Cl bonds. In the presence of moisture or heat, the compound undergoes hydrolysis:



The released Hypochlorous Acid (HOCl) is a potent oxidizer. If mixed with common lab solvents (acetone, ethers) or trash (paper towels), this can initiate exothermic oxidation, leading to spontaneous combustion.

Decision Matrix: Disposal Workflow

The following logic gate ensures that no active oxidant enters the general waste stream.

DisposalWorkflow Start Waste N-Chloro-N-cyclohexylacetamide CheckState Assessment: Is it Pure Solid or Solution? Start->CheckState Solid Solid: Dissolve in Methanol/Water (1:1) CheckState->Solid Solution Solution: Verify Solvent Compatibility CheckState->Solution Quench Reductive Quenching (Add Sodium Thiosulfate) Solid->Quench Solution->Quench Test Validation: Starch-Iodide Paper Test Quench->Test ResultBlue Paper turns BLUE/BLACK (Active Oxidant Present) Test->ResultBlue Positive ResultClear Paper remains WHITE (Quenched) Test->ResultClear Negative ResultBlue->Quench Add more Thiosulfate Neutralize Neutralization: Adjust pH to 6-8 ResultClear->Neutralize FinalBin Disposal: Halogenated Organic Waste (Label: N-cyclohexylacetamide) Neutralize->FinalBin

Figure 1: Decision matrix for the safe processing of N-chloroamide waste. Note the recursive loop if the starch-iodide test fails.

Protocol: Reductive Quenching Strategy

This procedure uses Sodium Thiosulfate (


)  to reduce the electrophilic chlorine (

) to a stable chloride ion (

).[2]
Materials Required[3][4][5][6][7][8][9][10][11][12][13][14]
  • Quenching Agent: Sodium Thiosulfate pentahydrate (crystalline) or 10% w/v aqueous solution.

  • Solvent: Methanol or Ethanol (to solubilize the organic amide).

  • Indicator: Starch-Iodide paper.

  • PPE: Nitrile gloves, chemical splash goggles, lab coat. Work in a fume hood.

Step-by-Step Procedure
Step 1: Preparation of Waste Solution

If the waste is a solid, do not attempt to quench it as a slurry. It must be dissolved to ensure complete reaction.

  • Dissolve the N-Chloro-N-cyclohexylacetamide in a minimal amount of Methanol or Ethanol.

  • Note: Avoid Acetone, as it can react with active chlorine to form chloroacetone (a lacrymator).

Step 2: The Quenching Reaction

Slowly add the Sodium Thiosulfate solution to the waste mixture with stirring.

  • Stoichiometry: Theoretically, 2 moles of thiosulfate are required per mole of active chlorine. In practice, use a 1.5x to 2x molar excess .

  • Observation: The reaction is exothermic. If the solution becomes warm, pause and let it cool.

  • Chemical Transformation:

    
    
    
Step 3: Validation (Self-Validating Step)

Dip a strip of starch-iodide paper into the mixture.

  • Dark Blue/Black: Active chlorine is still present. Repeat Step 2.

  • White/Colorless: The oxidant is destroyed. Proceed to Step 4.

Step 4: Neutralization

The reduction process often generates protons (


) or leaves the solution acidic.
  • Check pH.[3][4][5] If pH < 5, add saturated Sodium Bicarbonate (

    
    ) until pH is neutral (pH 6-8).
    
Step 5: Final Disposal

The mixture now contains N-cyclohexylacetamide (the parent amide), sodium tetrathionate, and sodium chloride.

  • Labeling: "Deactivated N-Chloro Waste. Contains: N-cyclohexylacetamide, Methanol, Water."

  • Category: Dispose of as Halogenated Organic Solvent Waste (due to the chloride content and methanol).

  • Note: Although the active chlorine is gone, the parent amide (N-cyclohexylacetamide, CAS 1124-53-4) is still considered harmful if swallowed [1], so it must not be poured down the drain unless explicitly permitted by your facility's environmental permits.

Emergency Procedures

Spill Management

If N-Chloro-N-cyclohexylacetamide is spilled outside the hood:

  • Evacuate the immediate area if dust is present.

  • PPE: Wear double nitrile gloves and a respirator (N95 or P100) if powder is airborne.

  • Containment: Cover the spill with a reducing spill pillow or a mixture of sodium thiosulfate and clay absorbent.

  • Cleanup: Do not use paper towels (fire risk). Use plastic scoops. Place in a container and treat as described in Section 4.

Incompatibility Alerts
  • Acids: Contact releases Chlorine gas (

    
    ) or Hypochlorous acid fumes.
    
  • Ammonia: Contact forms Chloramines (explosive).

  • Strong Bases: Can induce Hofmann rearrangement, leading to isocyanates (toxic).

Scientific Rationale & Mechanism

Understanding the pathway allows for troubleshooting. The deactivation relies on the high oxidation potential of the N-Cl bond.

ReactionMechanism Reactant N-Chloro-N-cyclohexylacetamide (Active Oxidant) Transition Redox Reaction (Exothermic) Reactant->Transition + 2e- Reagent Sodium Thiosulfate (Reductant) Reagent->Transition Oxidation Product1 N-cyclohexylacetamide (Stable Amide) Transition->Product1 Reduction Product2 Chloride Ion (Cl-) (Inert) Transition->Product2

Figure 2: Redox pathway for the deactivation of N-chloro compounds.

The N-Cl bond is polarized with the chlorine holding a partial positive charge. Thiosulfate acts as an electron donor, effectively "resetting" the chlorine to its stable chloride state (


) and restoring the hydrogen to the nitrogen atom (

).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide. Retrieved February 5, 2026 from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 7: Management of Waste. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 5, 2026 from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.